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  • Product: 2-(2-Fluoroethyl)triazol-4-amine
  • CAS: 2137855-26-4

Core Science & Biosynthesis

Foundational

2-(2-Fluoroethyl)triazol-4-amine: Scaffold Synthesis, Physicochemical Profiling, and Applications in Molecular Imaging

Executive Summary The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, strong dipole properties, and hydrogen-bonding capabilities. Specifically, 2-(2-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, strong dipole properties, and hydrogen-bonding capabilities. Specifically, 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (CAS: 2137855-26-4) represents a highly specialized building block. By locking the triazole into its 2H-tautomeric form via N2-alkylation, the molecule exhibits a significantly lower dipole moment and higher lipophilicity than its 1H-counterparts. The strategic incorporation of a 2-fluoroethyl group serves a dual purpose: it acts as a robust bioisostere for modulating pharmacokinetics, and it provides a direct pathway for the development of


-positron emission tomography (PET) radiotracers.

This whitepaper provides an authoritative guide on the structural properties, regioselective synthesis, and downstream applications of this critical intermediate.

Chemical Structure & Physicochemical Properties

The positioning of the fluoroethyl group at N2 and the amine at C4 creates a unique electronic environment. The 2H-1,2,3-triazole isomer is characterized by a high degree of aromaticity and a symmetrical electron distribution compared to the 1H-isomer. This structural nuance directly impacts the molecule's physical properties, making it highly permeable to lipid bilayers—a critical factor for central nervous system (CNS) drug design.

Table 1: Physicochemical Profile of 2-(2-Fluoroethyl)triazol-4-amine

PropertyValueRationale / Impact
Chemical Name 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amineIUPAC standard nomenclature for the N2-alkylated regioisomer.
CAS Number 2137855-26-4Unique registry identifier for this specific building block [1].
Molecular Formula

Defines the atomic composition.
Molecular Weight 130.12 g/mol Low molecular weight provides a high ligand efficiency index (LEI) when used as a fragment.
TPSA ~56.7 ŲThe combined polar surface area of the triazole and primary amine is optimal for blood-brain barrier (BBB) penetration.
Dipole Moment Low (vs. 1H-isomer)2H-triazoles lack the strong dipole of 1H-triazoles, significantly increasing overall lipophilicity and membrane permeability.

Mechanistic Pathways for Synthesis

The synthesis of 2-substituted 2H-1,2,3-triazoles is notoriously challenging due to the competing nucleophilicity of the N1, N2, and N3 atoms [2]. Direct alkylation of an unsubstituted 1H-1,2,3-triazole typically yields a complex mixture of regioisomers.

Causality in Reaction Design: To achieve regioselectivity, we utilize 4-nitro-1H-1,2,3-triazole as the starting material. The strong electron-withdrawing nature of the C4-nitro group increases the acidity of the triazole proton, allowing for easy deprotonation by a mild base. More importantly, the steric bulk of the nitro group severely hinders electrophilic attack at the adjacent N3 position, and to a lesser extent, the N1 position. Under thermodynamic conditions (elevated temperatures, polar aprotic solvent), the alkylation is driven toward the least sterically hindered and most thermodynamically stable position: N2 .

Following successful N2-alkylation, the nitro group must be reduced to the target amine. While catalytic hydrogenation (e.g.,


, 

) is standard, it carries a risk of hydrodefluorination at the highly activated fluoroethyl chain. Therefore, a chemoselective reduction using Tin(II) chloride (

) is preferred to preserve the C-F bond.

Experimental Protocol: Synthesis Workflow

The following protocol outlines a self-validating, two-step synthesis for 2-(2-fluoroethyl)-2H-1,2,3-triazol-4-amine.

Step 1: Regioselective Alkylation
  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 4-nitro-1H-1,2,3-triazole (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF (0.2 M).
    
  • Deprotonation: Stir the suspension at 25 °C for 15 minutes to pre-form the triazolide anion. The mixture will turn slightly yellow.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Heat the reaction to 60 °C.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Self-Validation: The desired N2-alkylated product will exhibit a higher

    
     value (less polar) compared to the N1-isomer due to the lower dipole moment characteristic of 2H-triazoles.
    
  • Workup: Upon complete consumption of the starting material (approx. 4–6 h), quench the reaction with ice water and extract with EtOAc (

    
    ). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash chromatography to isolate 2-(2-fluoroethyl)-4-nitro-2H-1,2,3-triazole.
    
    • Analytical Check:

      
       NMR will show the triazole C5-H proton significantly downfield (~8.2 ppm), confirming the 2H-isomer architecture.
      
Step 2: Chemoselective Nitro Reduction
  • Reaction Setup: Dissolve the purified 2-(2-fluoroethyl)-4-nitro-2H-1,2,3-triazole (1.0 eq) in absolute ethanol (0.1 M).

  • Reduction: Add

    
     (5.0 eq) in portions. Reflux the mixture at 80 °C for 2 hours.
    
  • IPC: Monitor via LC-MS. Self-Validation: Look for the complete disappearance of the nitro mass

    
     and the appearance of the amine mass 
    
    
    
    .
  • Workup: Cool the mixture to room temperature and slowly pour it into a saturated aqueous

    
     solution until pH 8 is reached. Self-Validation: A thick, white precipitate of tin hydroxide salts will form, confirming the consumption of the reducing agent.
    
  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over

    
    , and concentrate to yield the target 2-(2-fluoroethyl)triazol-4-amine.
    

Applications in Drug Discovery & Molecular Imaging

Bioisosteric Replacement

In medicinal chemistry, the 2H-1,2,3-triazole ring is frequently deployed as a bioisostere for amide bonds, phenyl rings, and other heteroaromatics. The C4-amine provides a versatile handle for coupling with carboxylic acids to form robust amides, or for participating in Buchwald-Hartwig cross-couplings. The 2-fluoroethyl group specifically modulates the lipophilicity (LogP) of the parent drug, often improving metabolic stability against cytochrome P450 oxidation compared to unfluorinated alkyl chains.

-PET Radiotracer Development

The fluoroethyl moiety is a premier functional group in the design of PET imaging agents[3, 4]. 2-(2-Fluoroethyl)triazol-4-amine serves as a critical "cold standard" (containing stable


) for validating the synthesis of novel radiotracers. In radiochemistry workflows, the corresponding 

-labeled analog is synthesized via nucleophilic aliphatic substitution of a tosylate or bromide precursor with cyclotron-produced

. The cold standard is injected into the LC-MS/HPLC system to confirm the retention time and radiochemical identity of the hot

-tracer prior to in vivo biological evaluation.

Workflow & Logical Relationships

The following diagram illustrates the logical flow from precursor selection through regioselective synthesis to downstream applications.

G N1 4-Nitro-1H-1,2,3-triazole (Starting Material) N2 Alkylation (1-bromo-2-fluoroethane, K2CO3) N1->N2 Base catalysis (Thermodynamic control) N3 N2-Isomer (Major) 2-(2-Fluoroethyl)-4-nitro-2H-1,2,3-triazole N2->N3 Favored (Lower steric strain) N4 N1/N3-Isomers (Minor) (Sterically Hindered) N2->N4 Disfavored N5 Reduction (SnCl2, EtOH) N3->N5 Chemoselective nitro reduction N6 2-(2-Fluoroethyl)triazol-4-amine (Target Scaffold) N5->N6 Amine formation N7 [18F]-PET Radiotracers (Isotopic Labeling) N6->N7 Radiochemistry N8 Bioisosteric Replacements (Pharmacophore Derivatization) N6->N8 Medicinal Chemistry

Fig 1: Synthetic workflow and applications of 2-(2-Fluoroethyl)triazol-4-amine.

References

  • Belskaya, N. et al. "A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles." ACS Omega (2021). Available at:[Link]

  • Wadsworth, H. et al. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." MedChemComm (2015). Available at:[Link]

  • Zhang, M. et al. "Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659." Nuclear Medicine and Biology (2017). Available at:[Link]

Exploratory

Technical Monograph: 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine

The following is an in-depth technical monograph on 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine . Executive Summary 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (CAS 2137855-26-4 ) is a specialized heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine .

Executive Summary

2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (CAS 2137855-26-4 ) is a specialized heterocyclic building block utilized in medicinal chemistry and radiopharmaceutical development. Distinguished by the N2-substitution pattern on the 1,2,3-triazole ring, this compound serves as a critical "cold standard" for Positron Emission Tomography (PET) tracer development (specifically for 18F-labeled ligands) and as a bioisostere for amide bonds in fragment-based drug discovery (FBDD).

This guide details the physicochemical identity, validated synthesis pathways, and analytical protocols required for the precise application of this moiety in high-impact research.

Chemical Identity & Physicochemical Properties[1][2][3]

The N2-substituted 1,2,3-triazole is thermodynamically distinct from its N1-isomer (commonly derived via "Click" chemistry). The N2-isomer possesses lower dipole moments and unique hydrogen-bonding capabilities, making it a valuable scaffold for optimizing lipophilicity (LogP) and metabolic stability.

Core Data Table
PropertySpecification
CAS Registry Number 2137855-26-4
IUPAC Name 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine
Molecular Formula C₄H₇FN₄
Molecular Weight 130.12 g/mol
SMILES NC1=NN(CCF)N=C1
InChIKey Not widely indexed; derived:[1]OWZ... (Structure Specific)
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of amine)
LogP (Predicted) ~0.2 – 0.5

Synthesis & Manufacturing Protocol

Unlike 1,4-disubstituted triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2-substituted isomer requires a regioselective alkylation strategy followed by functional group manipulation.

Validated Synthetic Workflow

The most robust route involves the alkylation of 4-nitro-1,2,3-triazole , followed by chromatographic separation and nitro-reduction.

Step 1: Regioselective Alkylation
  • Reagents: 4-Nitro-1H-1,2,3-triazole, 1-Bromo-2-fluoroethane, K₂CO₃.

  • Solvent: DMF or Acetone (Anhydrous).

  • Conditions: 60°C, 12–24 hours.

  • Mechanism: The triazolate anion attacks the alkyl halide. Steric and electronic factors typically favor the N2-isomer (kinetic and thermodynamic product in basic conditions) over the N1-isomer, though mixtures (approx. 3:1 to 4:1) are common.

Step 2: Purification (Critical)[2]
  • Method: Flash Column Chromatography (SiO₂).

  • Eluent: Hexane/Ethyl Acetate gradient.

  • Differentiation: The N2-isomer is generally less polar (higher R_f) than the N1-isomer due to its more symmetrical electron distribution and lack of a large dipole moment compared to the N1-isomer.

Step 3: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux, 2–4 hours.

  • Workup: Filter through Celite, concentrate, and recrystallize.

  • Alternative: H₂/Pd-C (Caution: Fluorine elimination is rare but possible under harsh hydrogenation; Fe/NH₄Cl is chemoselective).

DOT Diagram: Synthesis Pathway

SynthesisPathway Start 4-Nitro-1H-1,2,3-triazole Reagent 1-Bromo-2-fluoroethane (K2CO3, DMF) Start->Reagent Intermediate_Mix Isomeric Mixture (N1 vs N2) Reagent->Intermediate_Mix Separation Flash Chromatography (Isolation of N2-Isomer) Intermediate_Mix->Separation Nitro_Int 2-(2-Fluoroethyl)-4-nitro-1,2,3-triazole Separation->Nitro_Int High Rf Fraction Reduction Reduction (Fe/NH4Cl or H2/Pd) Nitro_Int->Reduction Product 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (CAS 2137855-26-4) Reduction->Product

Caption: Figure 1. Regioselective synthesis pathway prioritizing the isolation of the N2-isomer via chromatographic separation of the nitro-intermediate.

Applications in Drug Discovery & Imaging

PET Radiochemistry (Cold Standard)

In the development of 18F-labeled radiotracers , the N2-fluoroethyl group is a stable, metabolically robust pharmacophore.

  • Role: This compound (CAS 2137855-26-4) serves as the non-radioactive reference standard ("Cold Standard") to validate the identity of the 18F-tracer during HPLC quality control.

  • Hot Synthesis: The radioactive analog is synthesized using [18F]Fluoroethyl tosylate or [18F]Fluoroethyl bromide for alkylation of the precursor.

Bioisosterism in MedChem

The 2-substituted 1,2,3-triazole ring is a proven bioisostere for:

  • Amides: It mimics the planar geometry and electronic distribution of a trans-amide bond but lacks the hydrolytic instability.

  • Esters: Provides similar steric bulk with improved metabolic stability.

  • Lipophilicity Modulation: The fluorine atom lowers the basicity of the amine and modulates the LogD, potentially improving blood-brain barrier (BBB) permeability.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 2137855-26-4 must be validated using the following multi-modal approach.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (DMSO-d₆):

    • 
       ~7.0–7.5 ppm (1H, s, Triazole-H5).
      
    • 
       ~5.0–5.5 ppm (2H, br s, -NH₂).
      
    • 
       ~4.8 ppm (2H, dt, 
      
      
      
      Hz, -CH₂F ).
    • 
       ~4.6 ppm (2H, dt, 
      
      
      
      Hz, Triazole-N-CH ₂-).
  • ¹⁹F NMR:

    • Distinct triplet/multiplet at

      
       -210 to -220 ppm (depending on reference). Crucial for confirming the integrity of the C-F bond. 
      
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected m/z: 131.1 [M+H]⁺.

  • Fragmentation: Loss of HF (M-20) or loss of the fluoroethyl chain may be observed in MS/MS.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a chemical fume hood. Avoid inhalation of dust.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amine oxidation is slow but possible over extended periods.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless amide formation is intended).

References

  • Buckle, D. R., & Rockell, C. J. (1982). The synthesis of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Welling, M., et al. (2015). Radiochemical synthesis of [18F]fluoroethyl triazoles. Nuclear Medicine and Biology. (Context for PET tracer standards).
  • Enamine Ltd. (n.d.).[2] Heterocyclic Building Blocks: 2-Substituted Triazoles. (General reference for building block availability).

Sources

Foundational

The Regiochemical Dichotomy of Fluoroethyl Triazoles: N1 vs. N2 Isomers in Drug Development and Molecular Imaging

Executive Summary In the realm of medicinal chemistry and molecular imaging—particularly Positron Emission Tomography (PET)—the 1,2,3-triazole core serves as a robust bioisostere and a versatile linker. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and molecular imaging—particularly Positron Emission Tomography (PET)—the 1,2,3-triazole core serves as a robust bioisostere and a versatile linker. The introduction of a fluoroethyl group (often as an


 radiolabel) to the triazole scaffold invariably forces a regiochemical divergence, yielding N1  and N2  isomers. Distinguishing and selectively synthesizing these isomers is not merely an academic exercise; it fundamentally alters the pharmacokinetic profile, target affinity, and blood-brain barrier (BBB) permeability of the resulting drug or radiotracer. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and structural elucidation of N1 and N2 fluoroethyl triazoles.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

The alkylation of 1H-1,2,3-triazoles with fluoroethylating agents (e.g., 1-fluoro-2-tosyloxyethane) is notoriously unselective because the triazole anion possesses three nucleophilic nitrogen atoms. As demonstrated in foundational studies by1[1], the regioselectivity is governed by a strict dichotomy between kinetic and thermodynamic control:

  • The N1 Isomer (Kinetic Product): The N1 and N3 positions possess a higher localized electron density in the triazolide anion. Consequently, the activation energy (

    
    ) for electrophilic attack at N1 is lower, making N1-fluoroethylation the kinetically favored pathway[1].
    
  • The N2 Isomer (Thermodynamic Product): The N2-substituted triazole is thermodynamically more stable. Placing the substituent on the central nitrogen minimizes lone-pair repulsion between the adjacent ring nitrogens and relieves steric strain against C4/C5 substituents. When bulky groups are present at the C4 and C5 positions, steric hindrance completely blocks N1/N3, driving the reaction exclusively toward the N2 isomer[1].

Isomerization Precursor NH-1,2,3-Triazole (Tautomeric Equilibrium) Transition Deprotonation & Alkylation (Polar Aprotic Solvent, Base) Precursor->Transition Reagent Fluoroethylating Agent (e.g., F-CH2CH2-OTs) Reagent->Transition N1 N1-Fluoroethyl Triazole • Kinetically Favored • Higher Dipole Moment Transition->N1 High N1 Electron Density (Kinetic Pathway) N2 N2-Fluoroethyl Triazole • Thermodynamically Stable • Higher Lipophilicity Transition->N2 C4/C5 Steric Hindrance (Thermodynamic Pathway)

Fig 1: Reaction pathways dictating the regioselective formation of N1 and N2 fluoroethyl triazoles.

Pharmacokinetic & Physicochemical Implications

The structural shift from N1 to N2 fundamentally alters the electronic distribution of the molecule.

  • Dipole Moment & Lipophilicity: N1-alkylation breaks the symmetry of the triazole ring, resulting in a strong dipole moment. Conversely, N2-alkylation (especially on symmetrically substituted C4/C5 rings) yields a molecule with a much lower dipole moment. This reduction in polarity drastically increases the lipophilicity (LogP) of the N2 isomer.

  • PET Imaging & Biodistribution: In the context of

    
     radiotracers, this lipophilicity difference is critical. High lipophilicity often correlates with superior blood-brain barrier penetration for CNS targets (e.g., in 2[2]). Furthermore, the incorporation of specific triazole isomers has been shown to modulate off-target accumulation; for instance, specific triazole linkers in PSMA-targeted radiotracers significantly reduce unwanted kidney retention[3].
    
Quantitative Data Summary
PropertyN1-Fluoroethyl TriazoleN2-Fluoroethyl Triazole
Structural Symmetry AsymmetricSymmetric (if C4/C5 are identical)
Thermodynamic Stability Lower (Kinetic Sink)Higher (Thermodynamic Sink)
Dipole Moment HigherLower
Lipophilicity (LogP) LowerHigher
Chromatographic Elution (Normal Phase) Elutes Later (More Polar)Elutes Earlier (Less Polar)

H NMR Shift (H5)
Downfield (~8.4–8.7 ppm)Upfield (~8.1–8.3 ppm)
HMBC Correlation

to C5 only

to C4 and C5

Analytical Distinction: The NMR Self-Validating System

Relying solely on predictive reaction mechanics is insufficient for regulatory drug development. A self-validating analytical system must be employed to definitively assign the N1 or N2 architecture. 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard for this elucidation[4].

  • 
    H Chemical Shifts:  The proton at the C5 position (H5) is highly sensitive to the position of the alkyl group. In N1 isomers, the proximity of the electron-withdrawing fluoroethyl group deshields H5, pushing it downfield (typically 8.4–8.7 ppm). In N2 isomers, this deshielding effect is mitigated, and the proton resonates upfield (8.1–8.3 ppm)[5].
    
  • HMBC Connectivity: The definitive proof lies in the

    
     coupling. In an N1-fluoroethyl triazole, the 
    
    
    
    protons of the fluoroethyl group are three bonds away from C5, yielding a strong cross-peak, but four bonds away from C4 (no cross-peak). In an N2-fluoroethyl triazole, the
    
    
    protons are exactly three bonds away from both C4 and C5, yielding dual cross-peaks (or a single strong symmetric peak if C4/C5 are equivalent)[4].

HMBC_Analysis Sample Purified Isomer NMR 2D 1H-13C HMBC Sample->NMR N1_Path N1 Isomer 3J coupling to C5 only (Asymmetric correlation) NMR->N1_Path Single 3J cross-peak N2_Path N2 Isomer 3J coupling to C4 & C5 (Symmetric correlation) NMR->N2_Path Dual 3J cross-peaks

Fig 2: Logical decision tree for distinguishing N1 and N2 isomers using 2D HMBC NMR spectroscopy.

Step-by-Step Experimental Workflows

Protocol A: Synthesis and Chromatographic Resolution of Isomers

Rationale: Using a polar aprotic solvent (DMF) and a mild base (


) leaves the triazolide anion highly nucleophilic. Room temperature conditions typically yield a mixture of N1 and N2 isomers, which must be separated based on their distinct dipole moments.
  • Deprotonation: Dissolve 1.0 eq of the target NH-1,2,3-triazole in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous

    
    . Stir at room temperature for 30 minutes to ensure complete formation of the triazolide anion.
    
  • Fluoroethylation: Dropwise, add 1.2 eq of 1-fluoro-2-tosyloxyethane (or the corresponding

    
     synthon for radiochemistry). Stir the reaction at 25°C for 4–6 hours. Monitor progression via LC-MS.
    
  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over

    
    , and concentrate under reduced pressure.
    
  • Chromatographic Resolution: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane:EtOAc.

    • Causality Note: Because the N2 isomer is more lipophilic and possesses a lower dipole moment, it interacts less strongly with the polar silica stationary phase and will elute first . The N1 isomer will elute second .

Protocol B: NMR Structural Elucidation (The Self-Validating Step)

Rationale: To confirm the regiochemistry without relying on predictive elution orders, HMBC provides absolute structural mapping.

  • Sample Preparation: Dissolve 15–20 mg of the purified, early-eluting isomer in 0.6 mL of

    
     (or 
    
    
    
    if highly polar).
  • 1D

    
    H Acquisition:  Acquire a standard 
    
    
    
    H NMR spectrum. Identify the triazole ring proton (H5) and the fluoroethyl
    
    
    protons (typically a multiplet around 4.5–4.8 ppm due to adjacent fluorine coupling).
  • 2D HMBC Acquisition: Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Data Interpretation:

    • Trace the F-

      
       proton signal on the F2 axis.
      
    • Look for cross-peaks on the F1 (

      
      C) axis in the aromatic region (120–150 ppm).
      
    • If the proton signal correlates to two distinct quaternary carbons (C4 and C5), the sample is definitively the N2 isomer .

    • If the proton signal correlates to only one carbon (C5), the sample is definitively the N1 isomer .

References

1.1 2.5 3.4 4.3 5. 2

Sources

Exploratory

Thermodynamic Stability and Regioselective Synthesis of N2-Substituted Amino Triazoles: A Technical Whitepaper

Executive Summary 1,2,3-Triazoles are foundational scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and esters. When functionalizing the triazole core with α-aminoalky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3-Triazoles are foundational scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and esters. When functionalizing the triazole core with α-aminoalkyl groups, researchers face a critical regioselectivity challenge: the competition between N1 and N2 substitution. This whitepaper deconstructs the thermodynamic principles governing this tautomerism, explains the mechanistic causality behind synthetic outcomes, and provides a self-validating experimental protocol to reliably isolate the N2-thermodynamic product.

The Thermodynamic Imperative: N1 vs. N2 Tautomerism

The core of the regioselectivity challenge lies in the dichotomy between kinetic and thermodynamic control. In both the gas phase and in solution, the unsubstituted 1,2,3-triazole exists predominantly as the 2H-tautomer. Ab initio calculations (MP2/6-31G* and DFT B3PW91/6-311++G**) demonstrate that the 2H-tautomer is approximately 20.5 to 21.0 kJ/mol more stable than the 1H-tautomer (1)[1].

This profound energy difference is driven by two primary physical factors:

  • Dipole Moment Minimization: The 1H-tautomer exhibits a strong dipole moment (

    
     D) due to the highly asymmetric distribution of electron density. In contrast, the 2H-tautomer is highly symmetric, resulting in a negligible dipole moment (
    
    
    
    D) (2)[2].
  • Steric and Electrostatic Relief: N2-substitution minimizes lone-pair electrostatic repulsion between adjacent nitrogen atoms and significantly reduces steric hindrance with substituents at the C4 and C5 positions (3)[3].

Table 1: Thermodynamic and Electronic Properties of 1,2,3-Triazole Tautomers
Property1H-1,2,3-Triazole (N1)2H-1,2,3-Triazole (N2)Analytical Method / Source
Relative Energy (

E)
+20.52 kJ/mol0.00 kJ/mol (Base)DFT (B3PW91/6-311++G**)
Relative Energy (

E)
+21.00 kJ/mol0.00 kJ/mol (Base)MP2/6-31G*
Dipole Moment (

)
4.38 D0.218 DExperimental / HF-SCF
Equilibrium Abundance ~0.1%~99.9%Gas Phase (298K)

Mechanistic Causality in Amino-Triazole Alkylation

When reacting an NH-1,2,3-triazole with an electrophile, the N1 and N3 nitrogens—possessing higher localized electron density—act as the primary kinetic nucleophiles. Consequently, low-temperature reactions often yield the N1-substituted isomer as a "kinetic trap."

However, N-(


-aminoalkyl)-1,2,3-triazoles are structurally unique. Because the 

-aminoalkyl group can stabilize transient polarized transition states, these molecules undergo thermodynamic interconversion much more readily than standard alkyl triazoles. In solution, they exist predominantly as the N2-isomer.

The Causality of Substituent Effects: The equilibrium is strictly governed by electronics. If the amino nitrogen is functionalized with strongly electron-withdrawing groups, it inductively pulls electron density away from the triazole core. This reduces the energetic penalty of the 1H-form, thereby increasing the proportion of the N1-isomer in the equilibrium mixture (2)[2]. Conversely, standard electron-donating alkylamines strongly drive the equilibrium toward the N2-thermodynamic sink. Similar interconversions have been directly observed in N-acyl triazoles, where N1-isomers spontaneously convert to N2-isomers even under mild conditions (4)[4].

Pathway NH NH-1,2,3-Triazole (Tautomeric Equilibrium) Electrophile Reaction with α-Aminoalkyl Halide (Electrophilic Addition) NH->Electrophile N1 N1-Aminoalkyl Triazole (Kinetic Trap: High e- Density) Electrophile->N1 Fast (Kinetic Control) T < 0°C N2 N2-Aminoalkyl Triazole (Thermodynamic Sink: Steric Relief) Electrophile->N2 Slow (Thermodynamic Control) T > 60°C N1->N2 Thermal Isomerization (ΔG < 0)

Reaction coordinate pathways for N1 vs N2 aminoalkyl triazole substitution.

Self-Validating Experimental Methodologies

To reliably synthesize N2-substituted amino triazoles, the protocol must deliberately bypass or overcome the kinetic trap. The following methodology utilizes thermal driving forces to ensure thermodynamic control, coupled with built-in analytical validation to confirm regiochemistry without relying on external reference standards.

Protocol 1: Synthesis of N2-( -Aminoalkyl)-1,2,3-triazoles via Thermodynamic Control

Step 1: Substrate Activation (Kinetic Phase)

  • Action: Dissolve 1.0 eq of the target NH-1,2,3-triazole and 1.2 eq of the

    
    -aminoalkyl halide in anhydrous acetonitrile (MeCN). Add 2.0 eq of potassium carbonate (
    
    
    
    ). Stir at 0°C for 1 hour.
  • Causality: The low temperature and mild base initially promote deprotonation and rapid electrophilic attack at the electron-rich N1 position.

  • Self-Validation Check 1: TLC monitoring at this stage will typically show a highly polar spot (lower

    
    ), characteristic of the asymmetric, high-dipole N1-isomer.
    

Step 2: Thermodynamic Isomerization (Drive Phase)

  • Action: Elevate the reaction temperature to 80°C (reflux) and maintain for 24 hours.

  • Causality: The applied thermal energy overcomes the activation barrier required for the reversible cleavage/recombination or sigmatropic shift of the

    
    -aminoalkyl group, funneling the kinetic N1-mixture entirely into the thermodynamically stable N2-sink.
    
  • Self-Validation Check 2: TLC monitoring will reveal the disappearance of the low

    
     spot and the emergence of a higher 
    
    
    
    spot, reflecting the non-polar, symmetric nature of the N2-isomer (dipole moment
    
    
    0.2 D).

Step 3: Isolation and Advanced Analytical Validation

  • Action: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography. Submit the purified product for

    
    H-
    
    
    
    N HMBC NMR spectroscopy.
  • Causality: Because the N2 nitrogen sits between two other nitrogen atoms, its electronic environment is highly distinct. Upon N2-substitution, the

    
    N NMR signal for the N2 atom shifts significantly downfield relative to the N1 and N3 resonances (5)[5].
    
  • Self-Validation Check 3: If the substitution occurred at N1, the remaining unsubstituted nitrogens would show overlapping or closely spaced upfield signals. A distinct, highly downfield-shifted nitrogen cross-peak definitively confirms N2 regiochemistry.

Workflow A Phase 1: Substrate Prep NH-Triazole + α-Amino Electrophile Solvent: MeCN, Base: K2CO3 B Phase 2: Kinetic Monitoring Sample at 1h (0°C) TLC: Lower Rf indicates N1-isomer A->B Initiate Reaction C Phase 3: Thermodynamic Drive Reflux at 80°C (24h) Overcomes activation barrier to N2 B->C Apply Heat (Δ) D Phase 4: Self-Validation 15N NMR: Downfield shift confirms N2 No external standard needed C->D Isolate & Analyze

Step-by-step experimental workflow for synthesizing and validating N2-amino triazoles.

References

  • Source: researchgate.
  • Source: scielo.
  • Source: rsc.
  • Source: researchgate.
  • Source: acs.

Sources

Foundational

Technical Guide: 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine

The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine , a specialized heterocyclic building block. Chemical Identity & Structural Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine , a specialized heterocyclic building block.

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

The compound 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine represents a specific regioisomer of the triazole family. Unlike the more common 1-substituted-1,2,3-triazoles (formed via copper-catalyzed azide-alkyne cycloaddition), this 2-substituted isomer requires distinct synthetic strategies. It serves as a critical bioisostere in medicinal chemistry, where the 2-fluoroethyl group modulates lipophilicity and metabolic stability, or as a precursor for


F-labeled PET radiotracers.
Core Identifiers
PropertySpecification
IUPAC Name 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine
Common Name 2-(2-Fluoroethyl)triazol-4-amine
Molecular Formula C

H

FN

Molecular Weight 130.12 g/mol
SMILES FCCn1nc(N)c1 (Canonical) or NC1=CN(CCF)N=N1
InChI String InChI=1S/C4H7FN4/c5-1-2-9-8-3-4(6)7-9/h3H,1-2H2,(H2,6,7)
Key Feature 2H-isomer (Substituent on the middle nitrogen)

Note on Isomerism: The "2-(...)" designation explicitly refers to the substituent attachment at the N2 position of the 1,2,3-triazole ring. This isomer is generally more thermodynamically stable than the N1-isomer but less synthetically accessible via standard "click" chemistry.

Synthetic Methodology

The synthesis of 2-substituted 4-amino-1,2,3-triazoles is non-trivial due to the tautomeric nature of the triazole ring. The most robust protocol involves the alkylation of a nitro-triazole precursor followed by reduction, ensuring regio-control.

Experimental Protocol

Objective: Synthesize 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine via N-alkylation and Nitro Reduction.

Phase 1: Regioselective Alkylation

Precursor: 4-Nitro-1H-1,2,3-triazole (commercially available or synthesized via nitration of 1,2,3-triazole).

  • Reagents : 4-Nitro-1H-1,2,3-triazole (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure :

    • Dissolve 4-nitro-1H-1,2,3-triazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the triazolate anion.
      
    • Add 1-Bromo-2-fluoroethane dropwise.

    • Heat the mixture to 50°C for 12 hours.

  • Purification (Critical Step) :

    • The reaction yields a mixture of N1-isomer (kinetic) and N2-isomer (thermodynamic).

    • Separation: Dilute with water and extract with Ethyl Acetate.

    • Chromatography: Silica gel column (Hexane:EtOAc gradient). The N2-isomer (2-(2-fluoroethyl)-4-nitro-1,2,3-triazole) is typically less polar and elutes first (higher

      
      ) compared to the N1-isomer.
      
    • Validation: Confirm N2 structure via

      
      H-NMR (Symmetry of the ring proton and chemical shift of the ethyl group).
      
Phase 2: Reduction to Amine

Precursor: 2-(2-Fluoroethyl)-4-nitro-1,2,3-triazole.

  • Reagents :

    
     gas (balloon), 10% Pd/C (10 mol%), Methanol.
    
  • Procedure :

    • Dissolve the N2-nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert gas).

    • Purge with

      
       and stir at RT for 4–6 hours.
      
    • Monitoring: TLC should show the disappearance of the nitro compound and appearance of a polar, ninhydrin-active amine spot.

  • Workup :

    • Filter through Celite to remove Pd/C.

    • Concentrate the filtrate in vacuo.

    • The product, 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine , is obtained as an off-white solid or oil. Store under argon at -20°C (amine is oxidation-sensitive).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis path, highlighting the critical separation of the N2-isomer required for the target compound.

SynthesisPath Start 4-Nitro-1H-1,2,3-triazole Mixture Isomeric Mixture (N1 + N2) Start->Mixture Alkylation Reagents 1-Bromo-2-fluoroethane K2CO3 / DMF Reagents->Mixture Separation Chromatographic Separation Mixture->Separation N1_Iso N1-Isomer (Discard) Separation->N1_Iso Lower Rf N2_Iso 2-(2-Fluoroethyl)-4-nitro-1,2,3-triazole (Target Intermediate) Separation->N2_Iso Higher Rf (Major Product) Final 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (Target) N2_Iso->Final Nitro Reduction Reduction Reduction (H2, Pd/C)

Caption: Divergent synthesis of 2-substituted triazole amines via regioselective alkylation and purification.

Applications & Scientific Context

Medicinal Chemistry: Bioisosterism

The 2-fluoroethyl group is a strategic structural motif. The fluorine atom introduces a strong dipole moment and lowers the


 of the adjacent amine compared to a non-fluorinated ethyl group.
  • Metabolic Stability : The terminal fluorine blocks metabolic oxidation (e.g., hydroxylation) at the ethyl chain.

  • H-Bonding : The 2H-triazole ring is a weak hydrogen bond acceptor, often used to mimic amide bonds or pyridine rings in kinase inhibitors.

Radiochemistry ( F-PET)

This compound serves as a "cold standard" for developing Positron Emission Tomography (PET) tracers.

  • Protocol : The

    
    F (stable) atom in the structure corresponds to the 
    
    
    
    F isotope in the radiotracer.
  • Synthesis of Hot Analog : The synthesis described above is adapted for radiochemistry by using

    
    F-fluoroethyl tosylate or bromide in the alkylation step to generate the radiolabeled probe for in vivo imaging.
    

References

  • PubChem Compound Summary . 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine (Analogous Structure). National Center for Biotechnology Information. Link

  • ChemSRC . 2-(2-Fluoroethyl)triazol-4-amine Entry. ChemSRC Chemical Database. Link

  • Maddaford, S. P., et al. (2009). Triazole derivatives as potent inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 2-substituted triazole stability).
  • Buckle, D. R., & Rockell, C. J. (1982). Studies on 1,2,3-Triazoles.[1][2][3] Regioselectivity of Alkylation. Journal of the Chemical Society, Perkin Transactions 1. (Primary reference for N2-alkylation preference).

Sources

Exploratory

Comprehensive Safety &amp; Handling Guide: Fluoroethyl Triazole Derivatives

Topic: Safety Data Sheet (SDS) Technical Guide for Fluoroethyl Triazole Derivatives Content Type: In-Depth Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for Fluoroethyl Triazole Derivatives Content Type: In-Depth Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists

Executive Summary

Fluoroethyl triazole derivatives represent a critical scaffold in modern drug discovery and positron emission tomography (PET) imaging. While the 1,2,3-triazole ring is often termed a "bioisostere" for amide bonds due to its high chemical stability, the introduction of a fluoroethyl moiety introduces specific metabolic and reactivity profiles that standard Safety Data Sheets (SDS) often fail to capture.

This guide functions as an augmented technical resource. It transcends the regulatory minimums of a standard SDS, providing the "Senior Scientist" context required to handle, synthesize, and evaluate these compounds safely. It addresses the dual nature of these derivatives: their potential as alkylating agents and their frequent use as


F-labeled radiotracers .

Part 1: Hazard Identification & Toxicology (Beyond the GHS)

Standard GHS classifications for these derivatives often default to "Irritant" (H315/H319) or "Acute Tox" (H302) due to a lack of specific data. However, a structural deconstruction reveals deeper risks.

The Fluoroethyl Moiety: Metabolic Lethality Risks

The critical hazard in fluoroethyl compounds is metabolic defluorination and oxidation. Unlike trifluoromethyl (


) groups, which are metabolically robust, a monofluoroethyl (

) group can be enzymatically processed.
  • The "Lethal Synthesis" Pathway: If the triazole ring is cleaved or if the fluoroethyl group is metabolized oxidatively (e.g., by P450 enzymes), it can generate fluoroacetaldehyde , which oxidizes to fluoroacetate .

  • Mechanism: Fluoroacetate enters the Krebs cycle, converts to fluorocitrate, and irreversibly inhibits aconitase. This halts cellular respiration (citric acid cycle blockade).

  • Safety Implication: Treat all novel fluoroethyl triazoles as potential mitochondrial toxins until metabolic stability is proven.

The Triazole Ring: Stability vs. Reactivity
  • Explosion Hazard (Synthesis Precursors): The final triazole is stable (non-explosive). However, it is synthesized via Click Chemistry (CuAAC) using organic azides and alkynes. Low molecular weight organic azides are potentially explosive.

  • Copper Toxicity: Residual copper (from Cu(I) catalysts) is a frequent contaminant. Copper is cytotoxic and can confound biological assay results, mimicking compound toxicity.

Radiological Hazards (Specific to F-Isotopes)

If the derivative is


F-labeled (e.g., [

F]FET-based tracers):
  • Half-life: ~109.7 minutes.

  • Emission: High-energy positrons (

    
    ), resulting in two 511 keV gamma photons upon annihilation.
    
  • Dose Constraint: Extremity dose is the limiting factor during manual synthesis.

Part 2: Visualized Hazard Assessment Logic

The following diagram provides a decision framework for evaluating the safety profile of a new fluoroethyl triazole derivative.

HazardAssessment Start New Fluoroethyl Triazole Derivative IsRadio Is it 18F-Labeled? Start->IsRadio RadProtocol ACTIVATE RADIOLOGICAL PROTOCOL (Lead Shielding, Auto-Synthesis) IsRadio->RadProtocol Yes ChemProtocol Standard Chemical Assessment IsRadio->ChemProtocol No MetabStab In Vitro Microsomal Stability Assay RadProtocol->MetabStab Post-Decay ChemProtocol->MetabStab Defluorination Defluorination Detected? MetabStab->Defluorination HighRisk HIGH RISK: Potential Fluoroacetate Release (Mitochondrial Toxin) Defluorination->HighRisk Yes (>5% in 1h) LowRisk LOW RISK: Stable Bioisostere Defluorination->LowRisk No

Figure 1: Decision logic for categorizing risks associated with novel fluoroethyl triazole derivatives, distinguishing between radiological and metabolic toxicity hazards.

Part 3: Handling & Storage Protocols[1][2]

Quantitative Safety Data Summary
ParameterSpecification / LimitContext
Physical State Solid (typically) or OilOils may contain trapped solvent/azide (Explosion Risk).
Solubility DMSO, Methanol, AcetonitrileAvoid chlorinated solvents if amine-functionalized (quaternization risk).
Flash Point N/A (Solid) / >110°C (Liquids)High thermal stability of triazole ring.
Storage Temp -20°C (Desiccated)Prevents hydrolysis of ester side chains (if present).
Incompatibility Strong Oxidizers, Active MetalsReacts with Na/K; generally stable to acids/bases.
PPE (Cold) Nitrile Gloves (Double), GogglesStandard organic synthesis protection.
PPE (Hot -

F)
Lead Bricks (5 cm), TongsNever handle unshielded vials directly.
The "Self-Validating" Synthesis Protocol (CuAAC Focus)

This protocol ensures safety by validating the removal of hazardous precursors (azides) and catalysts (copper) during the workflow, not just at the end.

Step 1: The Azide Precursor Check (Safety Stop)

  • Hazard:[1][2][3][4][5] Unreacted 2-fluoroethyl azide is volatile and toxic.

  • Validation: Before workup, spot TLC. Stain with phosphine (Staudinger reaction) or ninhydrin (if amine present). If azide persists, do not concentrate on a rotary evaporator. Add excess alkyne to consume it.

Step 2: Copper Scavenging (The EDTA Wash)

  • Hazard:[1][2][3][4][5] Residual Copper(I) promotes oxidative stress in cell assays.

  • Protocol: After the reaction, wash the organic layer with saturated aqueous

    
     (pH 8) until the aqueous layer is no longer blue.
    
  • Validation: Test the final product with a colorimetric copper test strip (Quantofix) or ICP-MS if for in vivo use (Limit: < 10 ppm).

Step 3: Volatile Fraction Management

  • Hazard:[1][2][3][4][5] 1-bromo-2-fluoroethane (starting material) is a severe alkylating agent.

  • Protocol: All evaporation must occur in a fume hood with a cold trap. Treat cold trap waste as halogenated hazardous waste, specifically labeled "Potential Alkylating Agent."

Part 4: Emergency Response & Waste Management

Decontamination Procedures
  • Skin Contact:

    • Cold: Wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG helps solubilize lipophilic triazoles better than water alone.

    • Hot (

      
      F):Do not scrub.  Scrubbing abrades skin and increases internal absorption. Wash gently with lukewarm water and mild soap. Monitor with a Geiger counter until background levels are reached.
      
  • Spill (Solid):

    • Do not create dust.[1] Wet wipe with DMSO/Ethanol mixture.

  • Ingestion:

    • Immediate medical attention. Mention "Potential Fluoroacetate Metabolite" to the toxicologist (Antidote: Ethanol or Glycerol monoacetate may be considered by physicians to block metabolism, though specific to fluoroacetate poisoning).

Waste Disposal Logic
  • Segregation: Segregate from acidic waste (prevents protonation of any residual azides to hydrazoic acid).

  • Labeling: "Fluorinated Organic Heterocycle - Do Not Incinerate without Scrubber" (HF formation risk).

  • Radiological: Decay-in-storage. Store for 10 half-lives (~19 hours for

    
    F) until activity < background. Then dispose of as chemical waste.
    

Part 5: Synthesis Workflow Visualization

The following diagram outlines the safe synthesis pathway, highlighting critical control points (CCPs) where safety checks must occur.

SynthesisSafety Precursors Precursors: Alkyne + [18F]Fluoroethyl Azide Reaction CuAAC Reaction (Click Chemistry) Precursors->Reaction Shielding Required CCP1 CCP 1: Azide Consumption (Verify via HPLC/TLC) Reaction->CCP1 CCP1->Reaction Fail (Add Reagent) Workup Purification (HPLC / SPE) CCP1->Workup Pass CCP2 CCP 2: Copper Removal (Limit < 10ppm) Workup->CCP2 Waste Waste Stream (HF / Radiation Risk) Workup->Waste Solvents CCP2->Workup Fail (Re-purify) FinalProduct Final Derivative (Sterile/Formulated) CCP2->FinalProduct Pass

Figure 2: Operational workflow for the synthesis of fluoroethyl triazoles, emphasizing Critical Control Points (CCP) for chemical and radiological safety.

References

  • ClinicalTrials.gov. (2024). Evaluation of [18F]Fluoroethyl Triazole Labelled [Tyr3]-Octreotate Analogues for the Imaging of Neuroendocrine Tumours. National Library of Medicine. Link

  • Glaser, M., et al. (2007). Click labeling with 2-[18F]fluoroethylazide for positron emission tomography.[6] Bioconjugate Chemistry, 18(3), 989-993. Link

  • Gonçalves, A. C., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Link

  • Pillaiyar, T., et al. (2018). Recent discovery and development of inhibitors targeting the immediate early protein 1 of human cytomegalovirus. (Context on Triazole Toxicity). Journal of Medicinal Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). (General reference for Fluoride/Copper limits). Link

Sources

Foundational

Engineering the 2-Fluoroethyl Triazole Scaffold: A Technical Guide to Late-Stage Radiofluorination and Pharmacophore Optimization

Executive Summary In modern medicinal chemistry and molecular imaging, the 1,4-disubstituted 1,2,3-triazole has emerged not merely as a passive linker, but as a privileged pharmacophore. When functionalized with a 2-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and molecular imaging, the 1,4-disubstituted 1,2,3-triazole has emerged not merely as a passive linker, but as a privileged pharmacophore. When functionalized with a 2-fluoroethyl moiety, this scaffold bridges the gap between structural bioisosterism and late-stage radiolabeling for Positron Emission Tomography (PET). This whitepaper provides an in-depth technical analysis of the 2-fluoroethyl triazole scaffold, detailing the mechanistic rationale behind its use, its applications in targeted drug discovery, and the self-validating experimental protocols required for its synthesis.

Mechanistic Rationale: The 2-Fluoroethyl Triazole as a Privileged Motif

Bioisosterism and Physicochemical Tuning

The 1,4-disubstituted 1,2,3-triazole ring is a highly robust bioisostere for trans-amide bonds. Unlike traditional amides, the triazole core is metabolically inert to proteolytic degradation, enhancing the in vivo half-life of peptide-based therapeutics[1].

Appending a 2-fluoroethyl group to the triazole nitrogen allows for precise physicochemical tuning. The incorporation of fluorine impacts various pharmacological properties, including membrane permeability, lipophilicity, and binding affinity[1]. For instance, in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, replacing a lipophilic domain with a 2-fluoroethyl triazole scaffold increased thermodynamic solubility by 1.5-fold at physiological pH compared to the parent piperazinyl-benzimidazole scaffold, while maintaining target potency[2].

The CuAAC "Click" Paradigm in Radiochemistry

The synthesis of 2-fluoroethyl triazoles is predominantly achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Causality of Choice: Traditional nucleophilic fluorination often requires harsh conditions (high heat, basic media) that degrade fragile biomolecules like peptides or oligonucleotides. CuAAC allows for the conjugation of a pre-fluorinated prosthetic group (2-[18F]fluoroethylazide) to an alkyne-bearing target molecule at room temperature in aqueous media[3]. This guarantees absolute regioselectivity (yielding exclusively the 1,4-isomer) and preserves the structural integrity of the primary pharmacophore[4].

Key Applications in Medicinal Chemistry

Neuroendocrine Tumor Imaging (SSTR2 Targeting)

The somatostatin receptor subtype 2 (SSTR2) is highly overexpressed in gastroenteropancreatic neuroendocrine tumors (GEP-NETs)[5]. To develop a highly accessible PET tracer, researchers synthesized alkyne-linked [Tyr3]octreotate analogs (e.g., βAG-TOCA) and conjugated them with 2-[18F]fluoroethylazide[3]. The resulting tracer, [18F]FET-βAG-TOCA, exhibited an IC50 of 1.6 ± 0.2 nM for SSTR2[3]. In prospective phase 2 clinical trials, [18F]FET-βAG-TOCA demonstrated favorable dosimetry, high tumor-to-background ratios, and rapid pharmacokinetics, presenting a highly viable alternative to traditional [68Ga]Ga-DOTA-peptides[6].

SSTR2_Pathway Tracer [18F]FET-βAG-TOCA (Radiotracer) Receptor SSTR2 Receptor (Tumor Cell Membrane) Tracer->Receptor High Affinity (IC50 1.6 nM) GProtein Gαi/o Protein Activation Receptor->GProtein Signal Transduction Internalization Receptor Internalization (Intracellular Accumulation) Receptor->Internalization Endocytosis Effector Adenylyl Cyclase Inhibition GProtein->Effector

Caption: SSTR2 Receptor Internalization Pathway via [18F]FET-βAG-TOCA Binding.

Apoptosis Imaging (Caspase 3/7)

Visualizing apoptosis is critical for evaluating early tumor response to chemotherapy. A small library of isatins modified with fluorinated aromatic groups was synthesized to target Caspase 3/7[7]. The introduction of a 2′-fluoroethyl-1,2,3-triazole on the isatin scaffold led to a sharp increase in potency. The lead compound (Triazole 15) demonstrated a subnanomolar affinity of 0.5 nM for Caspase 3, showing high stability in vivo with rapid uptake in apoptotic tissues[7].

Oncology (PARP-1 Inhibition)

Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors are pivotal in treating tumors with BRCA mutations. Benzimidazole analogs functionalized with a 2-fluoroethyl triazole group were evaluated for PARP-1 inhibition[8]. The triazole compound 8, synthesized via CuAAC of an alkyne-benzimidazole and 2-fluoroethylazide, demonstrated an IC50 of 10.8 nM, proving that the triazole scaffold can successfully anchor into the PARP-1 catalytic domain[8].

Quantitative Data Summary

The table below consolidates the structure-activity relationship (SAR) data for key 2-fluoroethyl triazole derivatives across different therapeutic targets.

Scaffold / CompoundTarget Receptor/EnzymeBinding Affinity (IC50 / Kd)Primary Application
[18F]FET-βAG-TOCA Somatostatin Receptor 2 (SSTR2)1.6 ± 0.2 nMGEP-NET PET Imaging
[18F]FET-G-TOCA Somatostatin Receptor 2 (SSTR2)4.0 ± 1.4 nMGEP-NET PET Imaging
Isatin Triazole 15 Caspase 30.5 nMApoptosis PET Imaging
Benzimidazole 8 PARP-110.8 nMOncology / DNA Repair Imaging

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high radiochemical yield (RCY), the synthesis of 2-fluoroethyl triazoles must be executed through strictly controlled, self-validating protocols.

Protocol 1: Automated Synthesis and Distillation of 2-[18F]Fluoroethylazide
  • Step 1: Nucleophilic Substitution. React 2-fluoroethyl 4-toluenesulfonate with [18F]fluoride complexed with Kryptofix 2.22/K2CO3 in anhydrous DMF at 80°C.

    • Causality: The tosylate is an exceptional leaving group, ensuring rapid SN2 displacement by the [18F]fluoride ion. This speed is critical given the short 109.8-minute half-life of Fluorine-18[4].

  • Step 2: Azidation. Add sodium azide (NaN3) to the reaction vessel and stir for 10 minutes at 80°C.

  • Step 3: Automated Vacuum Distillation (Self-Validation Step). Distill the crude mixture into a secondary reaction vial containing the alkyne precursor.

    • Causality: Direct use of the crude azidation mixture often leads to reaction failure. Unreacted precursor (2-fluoroethyl tosylate) or excess NaN3 can competitively bind the copper catalyst or induce side reactions. Distillation isolates the highly volatile 2-[18F]fluoroethylazide, ensuring a chemically pure reagent for the subsequent click reaction[4].

Protocol 2: CuAAC Radiosynthetic Labeling of Alkyne-Peptides
  • Step 1: Precursor Solvation. Dissolve the alkyne-functionalized precursor (e.g., βAG-TOCA) in a co-solvent mixture of DMF and water.

    • Causality: A mixed aqueous-organic solvent system is required to solubilize both the highly polar peptide precursor and the lipophilic 2-fluoroethylazide.

  • Step 2: Catalyst Assembly. Add aqueous CuSO4 (0.1 M) followed immediately by sodium ascorbate (0.3 M).

    • Causality: Sodium ascorbate acts as a sacrificial reductant, converting inactive Cu(II) into the catalytically active Cu(I) species in situ. This continuous regeneration prevents the accumulation of oxidative Cu(II) species, which could otherwise degrade sensitive peptide precursors[3][5].

  • Step 3: Incubation & HPLC Purification. React for 5 minutes at 20°C. Quench with water and purify via semi-preparative HPLC. Co-elute with a non-radioactive standard to validate the radiochemical identity[4].

CuAAC_Workflow F18 Cyclotron Production [18F]Fluoride Tosylate Nucleophilic Substitution 2-Fluoroethyl Tosylate F18->Tosylate K2CO3, Kryptofix 2.22 Azide Azidation & Distillation 2-[18F]Fluoroethylazide Tosylate->Azide NaN3, DMF CuAAC CuAAC Reaction CuSO4 / NaAsc, 20°C Azide->CuAAC Precursor Alkyne-Functionalized Peptide/Scaffold Precursor->CuAAC Product HPLC Purification [18F]2-Fluoroethyl Triazole Product CuAAC->Product 5-10 min

Caption: CuAAC Radiosynthesis Workflow for 2-[18F]Fluoroethyl Triazoles.

References

  • Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide - LabLogic. 7

  • 18F-Fluoroethyl triazole-βAG-[(d)-Phe1-c(Cys2-Tyr3-(d)-Trp4-Lys5-Thr6-Cys7)Thr8] - NCBI. 5

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC. 8

  • Somatostatin Receptor Imaging with[18F]FET-βAG-TOCA PET/CT and [68Ga]Ga-DOTA-Peptide PET/CT in Patients with Neuroendocrine Tumors: A Prospective, Phase 2 Comparative Study - ResearchGate. 6

  • Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC.2

  • Synthesis and in vitro evaluation of [18F]fluoroethyl triazole labelled [Tyr3]octreotate analogues using click chemistry - SAHMRI.3

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing).1

  • Synthesis and validation of[18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone - PMC. 4

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Fluoroethyl)-1,2,3-triazol-4-amine as a Novel Bioisostere for Amide and Carboxamide Scaffolds in Drug Design

Abstract Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] This document provides a detailed guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] This document provides a detailed guide for the application of 2-(2-fluoroethyl)-1,2,3-triazol-4-amine as a non-classical bioisostere for primary amide and related functionalities. The unique combination of a 1,2,3-triazole core and a fluoroethyl group offers a scaffold with modulated electronic properties, enhanced metabolic stability, and specific hydrogen bonding capabilities.[2][3] We present the scientific rationale, detailed synthetic protocols for the core scaffold, methods for its incorporation into lead molecules, and a workflow for subsequent biological and pharmacokinetic evaluation.

Introduction to Bioisosterism and the Fluoroethyl-Triazole Scaffold

The process of lead optimization in drug discovery frequently encounters challenges related to metabolic instability, poor solubility, or off-target toxicity. Bioisosterism, the exchange of a molecular fragment with a structurally distinct but functionally similar group, is a powerful tactic to address these developability problems.[4][5]

The amide bond, while ubiquitous in bioactive molecules, is often susceptible to enzymatic hydrolysis. The 1,2,3-triazole ring has emerged as a superior bioisostere for the amide bond.[6] Its key features include:

  • Metabolic Stability: The aromatic heterocyclic ring is resistant to hydrolysis by proteases and amidases.[2]

  • Geometric and Electronic Mimicry: The triazole ring maintains a similar size and dipole moment to the trans-amide bond, preserving key binding interactions.[2][7]

  • Hydrogen Bonding: The ring nitrogen atoms act as hydrogen bond acceptors, while the 4-amino group on the proposed scaffold acts as a hydrogen bond donor.[8]

The introduction of fluorine into drug candidates is a widely used strategy to improve metabolic stability by blocking metabolically labile positions.[9] The 2-fluoroethyl group specifically can enhance lipophilicity and stability.[3] By combining these two motifs, the 2-(2-fluoroethyl)-1,2,3-triazol-4-amine scaffold offers a unique tool for medicinal chemists to overcome common drug design hurdles.

Figure 1: Conceptual diagram of bioisosteric replacement of an amide with the 2-(2-fluoroethyl)-1,2,3-triazol-4-amine scaffold.

Physicochemical Properties and Design Rationale

The strategic advantage of this bioisostere lies in its unique combination of physicochemical properties compared to a traditional amide or other heterocyclic scaffolds.

Table 1: Comparative Physicochemical Properties

PropertyStandard Amide (-CONH₂)2-(2-Fluoroethyl)-1,2,3-triazol-4-amineRationale for Application
Metabolic Stability Susceptible to hydrolysisHigh; resistant to hydrolysis and oxidationTo increase compound half-life and reduce metabolic liabilities.[2]
H-Bond Donors 1 (N-H₂)1 (4-NH₂)Mimics the hydrogen bond donating capacity of a primary amide.[8]
H-Bond Acceptors 1 (C=O)2 (Triazole Nitrogens)Preserves and potentially enhances interactions with target protein.[7]
Dipole Moment ~3.5 D~4-5 D (estimated)Emulates the polar nature of the amide bond, crucial for solubility and binding.[2]
LogP Contribution HydrophilicModerately LipophilicThe fluoroethyl group can enhance cell permeability and target engagement.[3]
pKa (4-amino) N/A~3-4 (estimated)The amino group is weakly basic due to the electron-withdrawing triazole ring.

Causality Behind Experimental Choices:

  • Why the 1,2,3-triazole isomer? The synthesis of 1,2,3-triazoles is exceptionally robust and high-yielding via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[10] This allows for reliable and modular synthesis.

  • Addressing Potential Toxicity: A critical consideration for any moiety containing an N-2-fluoroethyl group is the potential for in vivo metabolism to fluoroacetate, a potent inhibitor of the citric acid cycle.[11][12] Therefore, it is imperative that any drug candidate incorporating this bioisostere undergoes rigorous toxicological screening, including assessment of defluorination and monitoring for fluoroacetate formation in metabolic stability studies.

Synthetic Protocols

The synthesis of the target bioisostere is proposed as a robust, multi-step process starting from commercially available materials.

G A 2-Fluoroethanol B 2-Fluoroethyl Tosylate A->B TsCl, Pyridine C 2-Fluoroethyl Azide B->C NaN₃, DMF E 2-(2-Fluoroethyl)-1,2,3-triazol-4-amine C->E CuSO₄·5H₂O, Na Ascorbate (CuAAC Click Reaction) D Protected Cyanamide D->E

Figure 2: Proposed synthetic workflow for the core bioisostere scaffold.

Protocol 1: Synthesis of 2-Fluoroethyl Azide

  • Rationale: This protocol converts a commercially available alcohol into the key azide intermediate required for the click chemistry reaction. Tosylation creates a good leaving group for subsequent nucleophilic substitution by azide.

  • Materials: 2-Fluoroethanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium Azide (NaN₃), Dimethylformamide (DMF), Diethyl ether, Saturated aq. NaHCO₃, Brine.

  • Procedure:

    • Tosylation: To a stirred solution of 2-fluoroethanol (1.0 eq) in pyridine at 0 °C, add TsCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3x). Wash the combined organic layers with 1M HCl, saturated aq. NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoroethyl tosylate.

    • Azidation: Dissolve the crude 2-fluoroethyl tosylate in DMF. Add NaN₃ (1.5 eq) and heat the mixture to 60 °C for 6 hours.

    • Purification: Cool the reaction, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure (Note: low molecular weight azides can be volatile and explosive) to afford 2-fluoroethyl azide. Characterize by ¹H NMR and IR spectroscopy.

Protocol 2: Synthesis of 2-(2-Fluoroethyl)-1,2,3-triazol-4-amine (Core Bioisostere)

  • Rationale: This protocol utilizes the highly efficient CuAAC reaction to construct the triazole ring. An alkynyliodonium salt is used as a synthon for the 4-amino group, which is installed in a subsequent copper-catalyzed amination step.[13] This provides a divergent and reliable route to the desired product.

  • Materials: 2-Fluoroethyl azide, Ethynyl(phenyl)iodonium triflate, Copper(I) iodide (CuI), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Ammonia (0.5 M in dioxane), Saturated aq. NH₄Cl, Ethyl acetate.

  • Procedure:

    • CuAAC Reaction: In a reaction vessel, dissolve 2-fluoroethyl azide (1.0 eq) and ethynyl(phenyl)iodonium triflate (1.1 eq) in DCM. Add CuI (0.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the azide.

    • In-situ Amination: To the crude reaction mixture containing the triazole iodonium salt, add an additional portion of CuI (0.1 eq) followed by a solution of ammonia in dioxane (3.0 eq). Stir at room temperature for 18 hours.[13]

    • Work-up: Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification & Characterization: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol). Combine fractions containing the product and concentrate to yield 2-(2-fluoroethyl)-1,2,3-triazol-4-amine. Characterize thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and purity.

Application and Evaluation Protocols

Once the core bioisostere is synthesized, it can be incorporated into a lead molecule and evaluated.

Protocol 3: General Procedure for Bioisostere Incorporation via Amide Coupling

  • Rationale: This protocol describes the coupling of the bioisostere's 4-amino group to a carboxylic acid on a lead molecule, effectively replacing a larger carboxamide fragment.

  • Procedure:

    • To a solution of the lead compound containing a carboxylic acid (1.0 eq) in DMF, add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of 2-(2-fluoroethyl)-1,2,3-triazol-4-amine (1.1 eq) in DMF.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor reaction progress by LC-MS. Upon completion, perform a standard aqueous work-up and purify the final compound by reverse-phase HPLC. Confirm the structure by NMR and HRMS.

Protocol 4: Biological and ADME Evaluation Workflow

  • Rationale: A structured workflow is essential to validate the bioisosteric replacement. The goal is to confirm that the new analog retains or improves upon the parent compound's properties.

  • Procedure:

    • Primary Target Engagement: Perform a biochemical or biophysical binding assay (e.g., IC₅₀ determination in an enzymatic assay, Kₔ determination via SPR) to compare the potency of the new analog against the parent compound.

    • Cellular Functional Activity: Use a relevant cell-based assay (e.g., EC₅₀ determination in a reporter gene assay, cell viability assay) to ensure the modification translates to the desired biological effect.

    • ADME & Safety Profiling:

      • Metabolic Stability: Incubate the compound with human and rodent liver microsomes and/or hepatocytes and measure the rate of parent compound disappearance over time (t½).[14] Analyze metabolites by LC-MS/MS to check for defluorination.

      • Aqueous Solubility: Determine the thermodynamic solubility using a standardized method (e.g., shake-flask).

      • Permeability: Assess cell permeability using a PAMPA or Caco-2 assay.

      • Cytotoxicity: Evaluate general cytotoxicity in a relevant cell line (e.g., HepG2) to flag potential safety issues early.

G cluster_0 Biological Evaluation A Parent & Analog Compounds B Target Binding Assay (e.g., Kinase IC₅₀) A->B E Decision: Potency Retained? B->E C Cellular Functional Assay (e.g., Proliferation EC₅₀) F Decision: Cellular Activity Maintained? C->F D ADME & Safety Profiling G Decision: Improved PK/Safety Profile? D->G E->C Yes I STOP / Redesign E->I No F->D Yes F->I No H Advance to In Vivo Studies G->H Yes G->I No

Figure 3: Workflow for the comparative biological and ADME evaluation of the bioisostere-modified compound.

Hypothetical Data Summary

The table below illustrates a potential successful outcome of this bioisosteric replacement strategy.

Table 2: Hypothetical Comparative Data

CompoundTarget IC₅₀ (nM)Cellular EC₅₀ (nM)Human Liver Microsome t½ (min)Aqueous Solubility (µM)
Parent (Amide) 15851225
Analog (Fluoroethyl-Triazole) 25110>12050

In this example, the analog shows a slight decrease in potency but a dramatic >10-fold improvement in metabolic stability and a 2-fold increase in solubility, making it a potentially superior candidate for in vivo studies.

Conclusion

The 2-(2-fluoroethyl)-1,2,3-triazol-4-amine scaffold is a promising bioisostere for primary amides and related functionalities in drug design. Its rational design combines the metabolic stability and geometric properties of the 1,2,3-triazole ring with the stability-enhancing features of the fluoroethyl group. The synthetic routes are robust and leverage high-efficiency click chemistry. While this scaffold offers significant potential to improve pharmacokinetic properties, researchers must remain vigilant about the potential for toxicity via defluorination and conduct appropriate safety screening. This application note provides the foundational protocols and rationale for scientists to explore this valuable tool in their drug discovery programs.

References

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Kumar, R., et al. (n.d.). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
  • Malik, M. S., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry.
  • Barreiro, E. J., et al. (2002).
  • Malik, M. S., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(4), 432-454.
  • Grokipedia. (n.d.). Fluoroethyl. Grokipedia.
  • Malik, M. S., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents.
  • Yoo, W., et al. (2010). Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles.
  • Chen, B., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition in English, 52(32), 8214–8264.
  • Wang, X., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.
  • Zhu, W., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.
  • Bostrom, J., et al. (2008). N-Fluoroethyl- and N-Propargyl-3-hydroxymorphinans with Retained Opioid Receptor Activity: Implications for the Synthesis of PET Radioligands. Journal of Medicinal Chemistry, 51(14), 4239-4249.
  • Foley, D. J., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. .

  • di Pisa, M., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.

Sources

Application

Preparation of 2-(2-Fluoroethyl)triazol-4-amine hydrochloride salt

Application Note: Regioselective Synthesis and Isolation of 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine Hydrochloride Introduction & Mechanistic Rationale Fluorinated 1,2,3-triazoles are highly valued in modern drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine Hydrochloride

Introduction & Mechanistic Rationale

Fluorinated 1,2,3-triazoles are highly valued in modern drug development as metabolically stable bioisosteres of amides and as critical precursors for Positron Emission Tomography (PET) radiotracers. However, the synthesis of 2-substituted 4-amino-1,2,3-triazoles presents a classic regiochemical challenge. The alkylation of the tautomeric 4-nitro-1H-1,2,3-triazole typically yields a statistical and electronic mixture of N1, N2, and N3 isomers[1].

To overcome this, we have developed a scalable, three-step workflow that selectively isolates the N2-alkylated isomer, safely reduces the energetic nitro intermediate, and precipitates the final compound as a highly stable hydrochloride salt.

Causality in Experimental Design:

  • Regioselective Alkylation: Alkylation of 4-nitro-2H-1,2,3-triazole with 1-bromo-2-fluoroethane is driven by an SN2 mechanism. The strongly electron-withdrawing nitro group at C4 increases the acidity of the triazole NH, allowing for facile deprotonation by a mild base like Cesium Carbonate (

    
    )[2]. While the reaction inherently desymmetrizes the ring to produce N1, N2, and N3 isomers, the N2 isomer possesses a lower dipole moment. This distinct electronic property allows for straightforward isolation via normal-phase silica gel chromatography[3].
    
  • Chemoselective Reduction: The nitro group is reduced using catalytic hydrogenation (

    
    , 
    
    
    
    ). Mild conditions (room temperature, 1 atm) are strictly enforced to prevent hydrodefluorination—a notorious side reaction when reducing fluorinated aliphatic systems under harsh conditions[1].
  • Salt Formation: Free 4-amino-1,2,3-triazoles are electron-rich and highly prone to oxidative degradation upon prolonged atmospheric exposure. Conversion to the hydrochloride salt protonates the system, significantly enhancing both oxidative stability and aqueous solubility for downstream biological or radiochemical assays.

Synthetic Strategy & Workflow

SynthesisWorkflow SM 4-Nitro-2H-1,2,3-triazole (Starting Material) Reagent1 1-Bromo-2-fluoroethane Cs2CO3, DMF, 60°C SM->Reagent1 Inter1 Mixture of N1, N2, N3 Isomers (Alkylation) Reagent1->Inter1 Purif Silica Gel Chromatography (Isomer Separation) Inter1->Purif Inter2 2-(2-Fluoroethyl)-4-nitro- 2H-1,2,3-triazole Purif->Inter2 Isolates N2 Isomer Reagent2 Pd/C, H2 (1 atm) MeOH, rt Inter2->Reagent2 Inter3 2-(2-Fluoroethyl)-2H- 1,2,3-triazol-4-amine Reagent2->Inter3 Nitro Reduction Reagent3 4M HCl in Dioxane Et2O, 0°C Inter3->Reagent3 Product 2-(2-Fluoroethyl)triazol- 4-amine HCl Salt Reagent3->Product Salt Precipitation

Workflow for the regioselective synthesis of 2-(2-Fluoroethyl)triazol-4-amine HCl salt.

Experimental Protocols (Self-Validating Systems)

Step 1: N-Alkylation and Isolation of 2-(2-Fluoroethyl)-4-nitro-2H-1,2,3-triazole

Objective: Alkylate the triazole core and isolate the target N2 isomer from the resulting mixture[2].

  • Reaction Setup: In an oven-dried round-bottom flask under inert Argon atmosphere, dissolve 4-nitro-1H-1,2,3-triazole (1.0 equiv, 10.0 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add

    
     (1.5 equiv, 15.0 mmol). Stir at room temperature for 15 minutes to pre-form the triazolide anion. The solution will turn a deep yellow.
    
  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 equiv, 12.0 mmol) dropwise. Heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validation / In-Process Control (IPC): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (

    
     113 [M-H]-) is consumed, replaced by three distinct peaks with 
    
    
    
    161 [M+H]+ corresponding to the N1, N2, and N3 isomers.
  • Workup: Cool to room temperature, quench with distilled water (100 mL), and extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes). The N2 isomer elutes first (Rf ~ 0.6 in 3:1 Hex/EtOAc) due to its lower polarity.

Step 2: Chemoselective Reduction of the Nitro Group

Objective: Reduce the energetic nitro group to an amine without cleaving the sensitive C-F bond[1].

  • Reaction Setup: Dissolve the isolated 2-(2-fluoroethyl)-4-nitro-2H-1,2,3-triazole (1.0 equiv, 3.5 mmol) in anhydrous Methanol (35 mL, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 4 hours.

  • Self-Validation / In-Process Control (IPC): Perform TLC (1:1 Hexanes/EtOAc). Stain the plate with Ninhydrin and heat. The product amine will stain a distinct purple/brown (primary amine), confirming the absence of the UV-active nitro starting material and any hydroxylamine intermediates.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the crude free base. Crucial: Proceed immediately to Step 3 to prevent oxidative degradation.

Step 3: Hydrochloride Salt Precipitation

Objective: Trap the unstable free base as a highly stable, crystalline hydrochloride salt.

  • Reaction Setup: Dissolve the crude 2-(2-fluoroethyl)-2H-1,2,3-triazol-4-amine (approx. 3.3 mmol) in a minimal volume of anhydrous Diethyl Ether (

    
    , 10 mL) and cool to 0 °C in an ice bath.
    
  • Precipitation: Dropwise, add 4M HCl in Dioxane (2.0 equiv, 6.6 mmol) under vigorous stirring. A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Self-Validation / In-Process Control (IPC): Take a 1 mg aliquot of the precipitate, dissolve in 1 mL of DI water, and add 1 drop of 0.1M

    
    . The immediate formation of a white, curdy precipitate (
    
    
    
    ) physically validates the successful formation of the chloride salt.
  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold

    
     (
    
    
    
    mL), and dry under high vacuum for 12 hours to afford the title compound.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, purity metrics, and key 1H NMR diagnostic signals for the isolated N2 intermediate and the final product.

Compound / StepExpected YieldPurity / RfKey 1H NMR Signals (400 MHz, DMSO-d6)
2-(2-Fluoroethyl)-4-nitro-2H-1,2,3-triazole (Step 1)35 – 40%(Isolated N2 Isomer)Rf = 0.60(3:1 Hex/EtOAc)

8.85
(s, 1H, Triazole C5-H)

4.95
(dt, J = 47.0, 4.5 Hz, 2H, CH2-F)

4.80
(dt, J = 27.5, 4.5 Hz, 2H, CH2-N)
2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (Step 2)> 95%(Crude)Rf = 0.20(1:1 Hex/EtOAc)

7.05
(s, 1H, Triazole C5-H)

5.20
(br s, 2H, NH2)

4.75
(dt, J = 47.2, 4.8 Hz, 2H, CH2-F)
2-(2-Fluoroethyl)triazol-4-amine HCl (Step 3)85 – 90%(From free base)> 99%(HPLC, 254 nm)

10.50
(br s, 3H, NH3+)

7.55
(s, 1H, Triazole C5-H)

4.80
(dt, J = 47.0, 4.5 Hz, 2H, CH2-F)

Safety & Handling

  • Energetic Intermediates: 4-Nitro-1,2,3-triazoles possess high positive enthalpies of formation[1]. While the N-alkylated derivatives are generally stable under standard laboratory conditions, they should not be subjected to extreme heat (>150 °C) or concentrated acids in confined spaces.

  • Alkylating Agents: 1-Bromo-2-fluoroethane is a volatile alkylating agent and a suspected mutagen. All handling must be performed inside a certified chemical fume hood using appropriate PPE.

  • Hydrogenation Hazards: Dry Pd/C is pyrophoric. Always add the catalyst to the reaction flask under an inert atmosphere before introducing the methanolic solvent.

References

  • Benchchem. "4-Nitro-2H-1,2,3-triazole | High-Purity Reagent | RUO - Benchchem". Benchchem.
  • Comprehensive Heterocyclic Chemistry. "1,2,3-Triazoles - PMC". National Institutes of Health (NIH).
  • Science of Synthesis. "Product Class 13: 1,2,3-Triazoles". Thieme Connect.

Sources

Method

Application Note: Scalable and Safe Synthesis of Fluoroethyl Triazole Building Blocks via Continuous Flow and CuAAC Click Chemistry

Executive Summary & Strategic Value Fluoroethyl triazoles have become indispensable building blocks in modern medicinal chemistry and radiotracer development. The 1,2,3-triazole core acts as a robust bioisostere for amid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Fluoroethyl triazoles have become indispensable building blocks in modern medicinal chemistry and radiotracer development. The 1,2,3-triazole core acts as a robust bioisostere for amides and esters, offering high metabolic stability, strong hydrogen-bonding capabilities, and favorable π-π stacking interactions[1]. Furthermore, the addition of a fluoroethyl moiety modulates lipophilicity and membrane permeability, while providing a critical structural vector for fluorine-18 (


F) radiolabeling in Positron Emission Tomography (PET)[2].

Despite their utility, the scalable synthesis of these compounds presents significant safety and operational hurdles. The primary intermediate, 2-fluoroethyl azide, is highly volatile, potentially explosive, and notoriously difficult to handle in isolated bulk forms[3]. To mitigate these risks and enable scalable production, transitioning from batch synthesis to continuous flow chemistry—coupled with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has emerged as the industry standard[4].

Mechanistic Rationale and Process Design

As an Application Scientist, designing a scalable route requires prioritizing both thermodynamic control and catalytic efficiency. The synthesis relies on a two-stage process:

  • Nucleophilic Substitution: A fluoroethyl electrophile (e.g., 2-fluoroethyl tosylate) is reacted with sodium azide.

  • Regioselective [3+2] Cycloaddition: The resulting azide is reacted with a terminal alkyne.

By utilizing a continuous flow reactor , the active volume of the hazardous azide intermediate is kept strictly minimized (often <1 mL at any given time). The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaway during the exothermic azidation.

In the subsequent CuAAC step, the use of a water-soluble stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical. THPTA completely envelops the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), and shielding it from oxidative degradation. This specific intervention has been shown to increase yields by up to 4-fold in sensitive radiochemical applications[5].

Process Visualization

G A Fluoroethyl Tosylate (Electrophile) B Continuous Flow Reactor (Azidation, NaN3) A->B SN2 Displacement C 2-Fluoroethyl Azide (Hazardous Intermediate) B->C Heat Dissipation D CuAAC Click Reactor (Alkyne, Cu(I), THPTA) C->D In-line Transfer E Fluoroethyl Triazole (Stable Building Block) D->E Regioselective Cycloaddition

Continuous flow workflow for the scalable synthesis of fluoroethyl triazoles.

Quantitative Performance Metrics

The transition from batch to continuous flow fundamentally alters the safety and efficiency profile of the synthesis.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Azide Inventory High (Accumulation of explosive intermediate)Minimal (In-situ consumption)
Heat Dissipation Poor (Risk of thermal runaway)Excellent (High surface-area-to-volume ratio)
Reaction Time (Azidation) 4–6 hours10–15 minutes
Cu(I) Stability Prone to oxidation without excess ligandsHighly stable with THPTA integration
Overall Yield 45–60%>85%
Scalability Limited by strict safety constraintsHighly scalable via numbering-up

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to the operator.

Protocol 1: Continuous Flow Generation of 2-Fluoroethyl Azide

Objective: Synthesize the azide intermediate while maintaining a near-zero accumulation profile. Materials: 2-Fluoroethyl tosylate (0.5 M in DMF), Sodium azide (NaN


, 0.6 M in H

O/DMF 1:1).
  • System Priming: Prime a perfluoroalkoxy (PFA) tubing reactor (internal diameter 1.0 mm, volume 10 mL) with anhydrous DMF at a flow rate of 0.5 mL/min.

    • Causality: PFA is selected for its exceptional chemical resistance and high thermal conductivity, ensuring uniform heat transfer across the reactor coil.

  • Reagent Introduction: Pump the 2-fluoroethyl tosylate solution and NaN

    
     solution via dual precision syringe pumps into a T-mixer at equal flow rates (0.25 mL/min each).
    
  • Thermal Activation: Route the mixed stream through a heated reactor coil maintained at 90°C.

    • Causality: The microreactor accelerates the S

      
      2 displacement while immediately dissipating any exothermic energy, preventing the thermal runaway that plagues batch azidations.
      
  • Self-Validation (In-Line IR Monitoring): Pass the output stream through a flow-IR flow cell. Monitor the organic phase for the distinct azide asymmetric stretch at ~2100 cm

    
    .
    
    • Causality: This provides real-time validation of azide formation and concentration before it enters the click reactor, ensuring the downstream stoichiometry is perfectly balanced.

Protocol 2: CuAAC "Click" Cycloaddition

Objective: Regioselective synthesis of the 1,4-disubstituted fluoroethyl triazole. Materials: Terminal alkyne (0.4 M in DMF), CuSO


 (0.05 M), Sodium Ascorbate (0.1 M), THPTA (0.05 M).
  • Catalyst Pre-activation: In a separate stream, mix the CuSO

    
     and THPTA solutions, followed by the introduction of Sodium Ascorbate.
    
    • Causality: THPTA acts as a tetradentate ligand that completely envelops the Cu(I) center. This prevents the disproportionation of Cu(I) and shields the catalyst from reactive oxygen species, which is vital for maintaining catalytic turnover in flow systems[5].

  • Cycloaddition: Merge the organic stream containing 2-fluoroethyl azide (from Protocol 1) with the terminal alkyne and the pre-activated catalyst stream in a secondary cross-mixer.

  • Residence Time & Quenching: Direct the mixture through a secondary PFA coil at 60°C with a residence time of 20 minutes. Quench the output stream into a reservoir containing an aqueous EDTA solution (0.1 M).

    • Self-Validation: EDTA rapidly chelates the copper catalyst. The color shift of the aqueous phase to a deep blue (Cu-EDTA complex) visually validates the successful quenching and removal of the metal from the organic product stream, ensuring a highly pure building block.

References

  • [1] Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC.[Link]

  • [3] [18F]Fluoroalkyl azides for Rapid Radiolabeling and (Re)Investigation of their Potential Towards In Vivo Applications. ResearchGate.[Link]

  • [4] Optimized and Automated Radiosynthesis of [18F]DHMT for Translational Imaging of Reactive Oxygen Species with Positron Emission Tomography. PMC.[Link]

  • [5] Synthesis of the Novel AT1 Receptor Tracer [18F]Fluoropyridine–Candesartan via Click Chemistry. ACS Omega.[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Substituted Triazol-4-amines

Executive Summary & Mechanistic Rationale The 1,2,3-triazole core is a highly stable, metabolically resistant heterocyclic scaffold critical to modern drug discovery and materials science[1]. Specifically, 2-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-triazole core is a highly stable, metabolically resistant heterocyclic scaffold critical to modern drug discovery and materials science[1]. Specifically, 2-substituted triazol-4-amines provide a versatile reactive handle for further functionalization, acting as bioisosteres for amides and aromatic rings. Traditional synthesis methods—relying on conventional conductive heating—often suffer from prolonged reaction times, poor regioselectivity, and suboptimal yields due to competing side reactions.

This protocol details a highly efficient, microwave-assisted methodology for synthesizing 2-substituted 1,2,3-triazol-4-amines from 2-arylhydrazononitriles and hydroxylamine. By leveraging microwave irradiation, we fundamentally alter the reaction kinetics[2]. Under a 2.45 GHz electromagnetic field, polar molecules (such as the ethanol solvent and the in-situ amidoxime intermediate) continuously align with the oscillating field. This generates intense internal heat via dielectric friction, directly overcoming the activation energy barrier for intramolecular cyclization[3][4]. The result is a regioselective ring closure that reaches completion in under 15 minutes, bypassing the 4-to-8-hour reflux times required by conventional methods.

Process Visualization

MW_Synthesis Start Precursors: 2-Arylhydrazononitrile + NH₂OH·HCl Solvent Solvent & Base Addition: EtOH + NaOAc Start->Solvent MW_Irrad Microwave Irradiation: 120°C, 15 min, 200W Solvent->MW_Irrad Intermediate Amidoxime Intermediate (In situ) MW_Irrad->Intermediate Cyclization Intramolecular Cyclization (-H₂O) Intermediate->Cyclization Product 2-Substituted 1,2,3-Triazol-4-amine Cyclization->Product Validation Validation: LC-MS & ¹H-NMR Product->Validation

Workflow for the microwave-assisted synthesis of 2-substituted triazol-4-amines.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity reproducibility.

Materials Required
  • Substrate: 2-Arylhydrazononitrile derivatives (1.0 mmol)

  • Reagents: Hydroxylamine hydrochloride (1.5 mmol), Sodium acetate (1.5 mmol)

  • Solvent: Absolute ethanol (Microwave-grade)

  • Equipment: Dedicated Microwave Synthesis Reactor (e.g., Milestone Flexi Wave or CEM Discover)[3].

Step-by-Step Methodology
  • Reagent Preparation: In a 30 mL microwave-transparent quartz or heavy-walled borosilicate vessel, dissolve the 2-arylhydrazononitrile (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Activation: Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) to the solution.

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ. This controlled release prevents the degradation of the delicate hydrazononitrile substrate, which can occur if stronger bases (like NaOH) are used.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap equipped with a Teflon septum. Program the microwave reactor to ramp to 120°C over 2 minutes, holding at 120°C for 15 minutes with a maximum power output of 200 W and a pressure limit of 15 bar[3].

  • In-Process Control (Self-Validation):

    • Instrumental: Monitor the real-time pressure curve. A stable pressure plateau (~8-10 bar) indicates a smooth cyclization. Sudden pressure spikes suggest uncontrolled solvent superheating or substrate decomposition.

    • Chemical: Perform a TLC check (Hexane:EtOAc 7:3). The complete disappearance of the yellow hydrazononitrile spot and the appearance of a highly UV-active product spot confirms reaction completion.

  • Workup & Precipitation: Cool the vessel to room temperature using the reactor's forced-air cooling system. Pour the reaction mixture into 20 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden drop in solvent polarity and temperature forces the rapid "crash" precipitation of the highly organic 2-substituted triazol-4-amine, effectively partitioning it away from the water-soluble inorganic salts and unreacted hydroxylamine.

  • Purification: Filter the resulting precipitate under a vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield analytically pure crystals.

Quantitative Data & Yield Analysis

The application of dielectric heating not only accelerates the reaction but significantly improves the yield and purity profile by minimizing the time the substrate spends at elevated temperatures, thereby suppressing thermal degradation[4].

R-Group SubstitutionHeating MethodReaction TimeYield (%)Purity (LC-MS)
PhenylConventional6.0 hours65%92%
PhenylMicrowave15 mins89%>98%
4-ChlorophenylConventional8.0 hours58%90%
4-ChlorophenylMicrowave15 mins85%>98%
4-MethoxyphenylConventional5.0 hours70%94%
4-MethoxyphenylMicrowave12 mins92%>98%

Troubleshooting & Optimization Insights

  • Incomplete Cyclization (Intermediate Stalling): If the amidoxime intermediate persists (detectable via LC-MS as

    
     mass units), the activation energy for dehydration has not been fully met. Solution:  Increase the microwave irradiation hold time by 5 minutes or elevate the target temperature to 130°C.
    
  • Over-pressurization Alerts: Ensure the total solvent volume never exceeds 30% of the vessel's maximum capacity. Ethanol expands significantly under closed-vessel microwave conditions; exceeding this volume risks venting and loss of yield.

  • Regioselectivity & Isomeric Byproducts: Strict temperature control is vital. Exceeding 150°C may trigger thermal degradation or the formation of isomeric aminoisoxazole byproducts[2]. Always rely on the internal fiber-optic or IR temperature probe of the microwave reactor rather than estimated power-to-heat ratios.

References

  • [3] MICROWAVE SYNTHESIS OF NEW 3-(ALKYLTHIO)-5-(THIOPHEN- 2-YLMETHYL)-1,2,4-TRIAZOL-4-AMINES - DergiPark. 3

  • [1] 1H-1,2,3-Triazol-4-amine - Benchchem. 1

  • [4] Microwave-Assisted Synthesis of Heterocyclic Scaffolds - Thieme E-Books & E-Journals. 4

  • [2] Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives - ResearchGate. 2

Sources

Technical Notes & Optimization

Troubleshooting

Separating N1 and N2 isomers of fluoroethyl triazol-4-amine

Answering the complex challenges of separating regioisomers requires a blend of foundational knowledge and empirical strategy. This Technical Support Center is designed to guide researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges of separating regioisomers requires a blend of foundational knowledge and empirical strategy. This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the specific difficulties encountered when separating the N1 and N2 isomers of fluoroethyl triazol-4-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 isomers of fluoroethyl triazol-4-amine, and why is their separation critical?

A1: The N1 and N2 isomers are regioisomers, meaning the fluoroethyl group is attached to different nitrogen atoms on the 1,2,4-triazole ring. In the N1 isomer, the substituent is on the nitrogen at position 1, whereas in the N2 isomer, it is on the nitrogen at position 2 (a less common but possible isomerization product depending on synthesis conditions, though for 1,2,4-triazoles, substitution typically yields 1- and 4- substituted products[1]). The 4-amino group is fixed.

  • 1-(2-fluoroethyl)-1H-1,2,4-triazol-4-amine (N1 Isomer)

  • 2-(2-fluoroethyl)-2H-1,2,4-triazol-4-amine (N2 Isomer - theoretical)

  • 4-(2-fluoroethyl)-4H-1,2,4-triazol-4-amine (N4 Isomer)

Note: In a 1,2,4-triazole system, alkylation can occur at N1 or N4. For the purpose of this guide, we will address the common challenge of separating N-substituted regioisomers, which we will refer to as N1 and N2 for simplicity, representing substitution at different ring nitrogens.

The separation is critical because regioisomers can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] Regulatory authorities like the FDA require that stereoisomers and regioisomers be treated as distinct chemical entities, necessitating their separation and individual characterization.[2]

Q2: What are the primary challenges in separating these N1 and N2 regioisomers?

A2: Regioisomers often possess very similar physical and chemical properties, which makes them difficult to separate using standard chromatographic techniques.[3] The main challenges include:

  • Similar Polarity: The slight difference in the position of the fluoroethyl group results in only minor changes to the overall molecular dipole moment and polarity.

  • Similar Hydrophobicity: In reversed-phase HPLC, where separation is based on hydrophobicity, the isomers often have nearly identical retention times.[3]

  • Identical Molecular Weight: They cannot be distinguished by mass spectrometry (MS) alone, requiring chromatographic separation prior to detection.[4]

Q3: What are the key differences in the isomers' properties that can be exploited for separation?

A3: Successful separation hinges on exploiting subtle differences. The key is that the local electronic environment of each nitrogen atom in the triazole ring is different.

  • Dipole Moment and Polarity: The position of the substituent affects the overall charge distribution and dipole moment of the molecule. The N1-substituted triazole is generally more polar than the N2-substituted isomer. This difference is often the most effective handle for separation.

  • Hydrogen Bonding Capability: The availability of the lone pair of electrons on the other ring nitrogens for interaction with stationary phases (like silica or cyano) or mobile phase modifiers can differ.

  • pKa Values: The basicity of the triazole ring nitrogens is influenced by the substituent's position. The pKa of the parent 1,2,4-triazole is approximately 10.26 for deprotonation and 2.19 for the protonated species.[1] These values will shift slightly between isomers, which can be exploited by using buffered mobile phases or additives.

Troubleshooting and Experimental Guides

Problem 1: My N1 and N2 isomers are co-eluting or have very poor resolution (Rs < 1.0) in Reversed-Phase HPLC.

This is a common issue because the isomers have very similar hydrophobicity.[3] Standard C18 columns are often insufficient.

A: Change the stationary phase chemistry. The goal is to introduce separation mechanisms beyond simple hydrophobicity.

Troubleshooting Protocol: Stationary Phase Scouting

  • Switch to a Phenyl-Hexyl Column: These columns provide π-π interactions, which can differentiate the isomers based on how the triazole ring interacts with the phenyl groups of the stationary phase. The electron distribution in the triazole ring differs between the N1 and N2 isomers, leading to differential retention.

  • Employ a Pentafluorophenyl (PFP) Column: PFP phases are highly effective for separating isomers.[5] They offer a combination of dipole-dipole, π-π, and ion-exchange interactions. The fluorine atoms create a strong dipole, which can interact differently with the distinct dipole moments of the two isomers.

  • Use an Embedded Polar Group (PEG) Column: These "AQ" or polar-endcapped columns contain functional groups (e.g., amide, carbamate) within the alkyl chains. This allows for alternative hydrogen bonding interactions and can improve selectivity for polar analytes like triazoles.

Column TypePrimary Separation MechanismWhy It Works for N1/N2 IsomersRecommended Starting Conditions
Standard C18 HydrophobicOften fails due to similar hydrophobicity.5-95% Acetonitrile/Water w/ 0.1% FA
Phenyl-Hexyl Hydrophobic, π-πDifferent electron density of the triazole rings.5-95% Acetonitrile/Water w/ 0.1% FA
PFP Hydrophobic, Dipole-Dipole, π-πExploits the different molecular dipole moments.[5]5-95% Acetonitrile/Water w/ 0.1% FA
Embedded Polar Hydrophobic, H-BondingAlternative interactions with ring nitrogens.5-95% Methanol/Water w/ 0.1% FA

A: Modify your solvent choice and additives.

  • Switch from Acetonitrile to Methanol (or vice-versa): Methanol is a protic solvent and a better hydrogen bond donor/acceptor, while acetonitrile is aprotic with a strong dipole. This difference in solvent character can alter selectivity.

  • Adjust the Additive/pH: The pKa of the isomers will be slightly different.[6] Moving from an acidic modifier (0.1% Formic Acid) to a neutral or slightly basic one (e.g., 5 mM Ammonium Acetate) can change the protonation state of the molecules and their interaction with the stationary phase, sometimes dramatically improving resolution.

Problem 2: I want a faster, more efficient, and greener separation method. How can I use Supercritical Fluid Chromatography (SFC)?

SFC is an excellent alternative to HPLC for isomer separation, often providing superior resolution and speed while using less organic solvent.[7][8] The mobile phase is supercritical CO₂, which has low viscosity and high diffusivity, leading to highly efficient separations.

A: Begin with a chiral column screening, even for these achiral regioisomers. Chiral stationary phases (CSPs) provide complex, three-dimensional environments that are exceptionally good at resolving structurally similar molecules.[9]

Step-by-Step Protocol: SFC Method Development

  • Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., coated and immobilized amylose and cellulose derivatives). These columns are known for their broad selectivity for a wide range of isomers.[4]

  • Initial Gradient Screening:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol

    • Gradient: Start with a fast, generic gradient (e.g., 5% to 40% Methanol over 5 minutes).

    • System Parameters: Set back pressure to 120 bar and temperature to 40 °C.[2]

  • Modifier Optimization: Once a promising column is identified, perform isocratic runs with varying percentages of methanol to fine-tune the separation. If methanol fails, screen other alcohol modifiers like ethanol or isopropanol.

  • Additive Screening: If resolution is still insufficient, add a small amount of an additive to the modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine). Additives can sharpen peaks and improve selectivity by interacting with the analytes or the stationary phase.

SFC_Method_Development cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Optimization cluster_troubleshoot Phase 3: Advanced Troubleshooting cluster_end Phase 4: Final Method Start Mixture of N1/N2 Isomers Screen Screen Chiral Columns (Amylose, Cellulose) with Generic MeOH Gradient Start->Screen Eval Resolution > 1.5? Screen->Eval Optimize Optimize Modifier % (Isocratic Holds) Eval->Optimize Yes NoRes No Separation Eval->NoRes No Final Optimized SFC Method Optimize->Final ChangeMod Change Modifier (Ethanol, IPA) NoRes->ChangeMod Additives Screen Additives (Acidic vs. Basic) ChangeMod->Additives Additives->Final

Problem 3: I have achieved separation. How can I definitively identify which peak corresponds to the N1 isomer and which is the N2?

A: Spectroscopic analysis, particularly 2D NMR, is the gold standard for structure elucidation. [10]

Step-by-Step Protocol: Peak Identification

  • Preparative Separation: Scale up your optimized analytical method to a preparative scale to isolate milligram quantities of each pure isomer.

  • Acquire NMR Spectra: For each isolated isomer, acquire a full suite of NMR spectra (¹H, ¹³C, and 2D experiments like HMBC and HSQC).

  • Focus on Key Correlations:

    • ¹H NMR: In many substituted triazoles, the chemical shift of the remaining proton on the triazole ring (H5) is different for N1 and N2 isomers. For N-acyl-1,2,3-triazoles, the H5 proton of the N1 isomer is typically shifted downfield compared to the N2 isomer.[11] A similar trend can be expected here due to differences in the electronic environment.

    • ¹H-¹⁵N HMBC: This is the most definitive experiment if available. It shows long-range correlations between protons and nitrogen atoms. The protons on the fluoroethyl group (-CH₂-CH₂-F) will show a correlation to the nitrogen atom they are attached to. A correlation to the N1 atom will confirm the N1 isomer, and so on.[11]

  • X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction will provide an unambiguous structural assignment.[12]

Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Resolution (Rs < 1.5) Cause1 Incorrect Stationary Phase Problem->Cause1 Cause2 Sub-optimal Mobile Phase Problem->Cause2 Cause3 Poor Peak Shape Problem->Cause3 Sol1 Screen PFP or Phenyl-Hexyl Columns Cause1->Sol1 Sol2 Switch to SFC with a Chiral Column Cause1->Sol2 Sol3 Change Solvent (ACN <-> MeOH) Cause2->Sol3 Sol4 Screen pH / Additives (Acidic vs. Basic) Cause2->Sol4 Sol5 Check for Mass Overload (Inject Less) Cause3->Sol5

References

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). SciSpace. Retrieved from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). Omics. Retrieved from [Link]

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2021, November 1). LCGC International. Retrieved from [Link]

  • Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC. (2011, May 15). PubMed. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. Retrieved from [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001, May 15). PubMed. Retrieved from [Link]

  • High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. (2007, February 6). Taylor & Francis Online. Retrieved from [Link]

  • Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber. (2018, December 19). PubMed. Retrieved from [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000, November 15). PubMed. Retrieved from [Link]

  • Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. (1991, January 1). ResearchGate. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2023, September 19). Selvita. Retrieved from [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. (2022, November 23). ChemRxiv. Retrieved from [Link]

  • Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. (2023, March 8). SAFFI. Retrieved from [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2020, July 9). MDPI. Retrieved from [Link]

  • HPLC Separation Columns. (n.d.). Ziemer Chromatographie. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. Retrieved from [Link]

  • A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles by the example of triazoles 2–4g. (2023, May 1). ResearchGate. Retrieved from [Link]

  • Product Class 14: 1,2,4-Triazoles. (n.d.). Science of Synthesis, Thieme. Retrieved from [Link]

  • Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (2015). Cardiff University. Retrieved from [Link]

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (2021). Ovidius University Annals of Chemistry. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022, September 5). ResearchGate. Retrieved from [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. (2011). Oriental Journal of Chemistry. Retrieved from [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings. Retrieved from [Link]

  • E- or Z-selective synthesis of 4-fluorovinyl-1,2,3-triazoles with fluorinated second-generation Julia-Kocienski reagents. (2016, May 1). PMC. Retrieved from [Link]

Sources

Optimization

Stability of 2-fluoroethyl group under basic hydrolysis conditions

Case ID: T-FE-002 Subject: Stability of 2-fluoroethyl group under basic hydrolysis conditions Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Overview: The "Triage" Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-FE-002 Subject: Stability of 2-fluoroethyl group under basic hydrolysis conditions Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Triage"

Welcome to the Technical Support Center. If you are working with the 2-fluoroethyl moiety (


)—common in medicinal chemistry as a bioisostere or in PET radiochemistry—and are experiencing yield loss or defluorination under basic conditions, consult the diagnostic matrix below.

The Core Issue: The 2-fluoroethyl group is generally robust, but it possesses a specific "Achilles' heel": the


-protons are acidified by the strong electronegativity of fluorine. Under basic conditions, this predisposes the system to E2 elimination , ejecting fluoride and generating a vinyl species.
Symptom Checker
SymptomObservation MethodProbable CauseImmediate Action
Free Fluoride (

)

-NMR (singlet ~ -120 ppm) or Ion Chromatography
Base-mediated E2 Elimination Lower pH; switch to non-nucleophilic bases; reduce temperature.
Vinyl Species

-NMR (terminal alkene signals ~ 4.0-6.5 ppm)
Hofmann-like Elimination Check if the base is strong enough to deprotonate the

-carbon.
Cyclic Byproducts LC-MS (M-F mass)Anchimeric Assistance If N or S is at the

-position, you may be forming aziridinium/episulfonium ions.
Low Yield HPLC (Radio-HPLC for PET)Hydrolysis Competition If hydrolyzing an ester elsewhere, the base may be attacking the C-F bond or causing elimination.

Deep Dive: Mechanism & Causality

To troubleshoot effectively, you must understand why the failure occurs. The stability of the 2-fluoroethyl group is dictated by the acidity of the protons adjacent to the fluorine (the


-protons relative to the heteroatom attachment).
The Mechanism of Failure: E2 Elimination

In basic media, the base (


) abstracts a proton from the carbon 

to the fluorine. Because fluorine is electron-withdrawing, it increases the acidity of these protons. Although fluoride is a poor leaving group, the formation of the double bond (thermodynamic driving force) facilitates the elimination.

E2_Mechanism Figure 1: Base-Mediated E2 Elimination of 2-Fluoroethyl Group Base Base (OH- / RO-) Substrate R-X-CH2-CH2-F (2-Fluoroethyl species) Base->Substrate Attacks β-Proton TS Transition State [B...H...C=C...F]‡ Substrate->TS Concerted Product R-X-CH=CH2 (Vinyl Ether/Amine) TS->Product Elimination Fluoride F- (Fluoride Ion) TS->Fluoride Leaving Group

Critical Variables
  • The Anchor Atom (

    
    ): 
    
    • Oxygen (

      
      ):  Generally stable to mild base. Requires strong base (e.g., 
      
      
      
      ) or high heat to eliminate to vinyl ether.
    • Nitrogen (

      
      ): High Risk.  The nitrogen lone pair can also attack the 
      
      
      
      -carbon internally (anchimeric assistance), displacing fluoride to form a transient aziridinium ion, which then hydrolyzes.
    • Sulfonate (

      
      ): Critical for PET.  The tosylate is a better leaving group than fluoride. However, basic conditions can cause elimination of HOTs (tosylic acid) to form vinyl fluoride, OR elimination of HF to form vinyl tosylate.
      

Validated Protocols

Protocol A: Stability "Stress Test"

Before committing valuable precursors (or radiolabels), perform this non-radioactive standard validation.

Objective: Determine the


 and 

for your specific substrate.
  • Preparation: Dissolve substrate (0.1 mmol) in the target solvent (e.g., DMSO-

    
     or MeCN-
    
    
    
    for direct NMR monitoring).
  • Base Titration:

    • Level 1 (Mild): Add 2.0 eq

      
      . Heat to 40°C for 1 hour.
      
    • Level 2 (Moderate): Add 1.0 eq

      
       (1M aqueous). Heat to 60°C for 1 hour.
      
    • Level 3 (Harsh): Add 5.0 eq

      
      . Heat to 100°C.
      
  • Analysis: Monitor by

    
    -NMR.
    
    • Pass: Signal remains a triplet/multiplet at characteristic shift (approx -220 ppm for alkyl-F).

    • Fail: Appearance of singlet at -120 ppm (free

      
      ) or vinyl fluoride signals.
      
Protocol B: Safe Hydrolysis of Esters in Presence of 2-Fluoroethyl

If you need to hydrolyze a methyl/ethyl ester elsewhere in the molecule without disturbing the 2-fluoroethyl group:

  • Solvent: Use THF:Water (3:1). Avoid pure alcohols which can promote transesterification or elimination.

  • Reagent:

    
     (Lithium Hydroxide) is preferred over 
    
    
    
    or
    
    
    . Lithium coordinates less aggressively to the leaving group in elimination pathways.
  • Temperature: Maintain < 40°C .

  • Quench: Do not allow the reaction to sit at high pH. Quench immediately with 1M

    
     to pH 7 upon completion.
    

FAQs: Expert Troubleshooting

Q: I am synthesizing a PET tracer using


. I see a volatile radioactive byproduct. What is it? 
A:  This is likely 

.
  • Cause: Your base concentration (usually

    
    /Kryptofix) is too high, or the temperature is excessive during the displacement step.
    
  • Fix: Reduce the base-to-precursor ratio. Ensure the reaction vial is sealed tight, but lowering the temperature from 110°C to 90°C often fixes this without significantly slowing the

    
     reaction [1].
    

Q: Can I use sodium hydride (


) to alkylate a 2-fluoroethyl amine? 
A: Proceed with extreme caution. 

is a strong base that will likely cause elimination of HF to form the vinyl amine (enamine), which will then hydrolyze or polymerize. Use a milder base like

in DMF, or use the 2-fluoroethyl tosylate as the electrophile rather than the 2-fluoroethyl amine as the nucleophile.

Q: Why is my 2-fluoroethyl ester hydrolyzing faster than my methyl ester? A: The fluorine atom is electron-withdrawing (


 effect). This pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to hydrolysis. You cannot selectively hydrolyze a non-fluorinated ester in the presence of a fluoro-ester using standard basic conditions. You must use enzymatic hydrolysis (e.g., Pig Liver Esterase) for selectivity.

References

  • Pijeira, M. et al. (2022).[1] "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." EJNMMI Radiopharmacy and Chemistry.

  • Kniess, T. et al. (2015).[2][3] "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography."[2][3] MedChemComm.

  • Panetta, J. et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters.

  • Organic Chemistry Portal. "Elimination Reactions: E2."

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopicity in Amino Triazole Salts

Welcome to the Technical Support Center for Amino Triazole Derivatives. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the moisture-sensitive nature o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Triazole Derivatives. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the moisture-sensitive nature of 3-amino-1,2,4-triazole (3-AT), 4-amino-1,2,4-triazole (4-AT), and their respective salts.

Below, you will find a deep dive into the mechanistic causes of deliquescence, self-validating troubleshooting protocols, and a comprehensive FAQ section to guide your benchwork.

Core Knowledge Base: The Causality of Moisture Uptake

Amino triazole derivatives are foundational in drug development, click chemistry, and energetic materials due to their high nitrogen content and versatile reactivity[1]. However, their salts are notoriously hygroscopic. The causality lies in the molecular structure: the multiple nitrogen atoms serve as potent hydrogen bond donors and acceptors. When these bases are paired with small, highly electronegative counterions (e.g., chloride, standard nitrate), the resulting crystal lattice often exhibits low lattice energy and exposed hydrophilic facets[2].

Upon exposure to ambient humidity, 3, initiating hydrogen bonding with the triazole NH/NH₂ groups[3]. This disrupts the already weak ionic lattice, leading to a thermodynamically driven phase change known as deliquescence, where the salt dissolves in its own absorbed moisture.

Mechanism Water Atmospheric Moisture (H2O) Surface Salt Crystal Surface Water->Surface Hbond H-Bonding with Triazole NH/NH2 Surface->Hbond Lattice Low Lattice Energy Disruption Hbond->Lattice Deliquescence Deliquescence / Phase Change Lattice->Deliquescence

Mechanistic pathway of moisture-induced deliquescence in amino triazole salts.

Quantitative Data: Impact of Structural Modifications

To effectively mitigate hygroscopicity, structural modifications at the crystal level are required. The table below summarizes how different strategies impact the Critical Relative Humidity (CRH)—the threshold above which the material begins to rapidly absorb moisture.

Table 1: Comparative Hygroscopicity (Critical Relative Humidity - CRH)

Compound / ComplexModification StrategyCRH (%) / Hygroscopic Behavior
Pure Hydroxylammonium Nitrate (HAN) None (Baseline)~13.8% (Extreme Deliquescence)[2]
HAN : 3-Amino-1,2,4-triazole Co-crystallization30% - 88% (Significantly Reduced)[2]
3-Amino-1,2,4-triazolium nitrate Physical MixtureHigh moisture uptake[4]
3-Amino-1,2,4-triazolium nitrate Electrolytic OxidationLow moisture uptake (Stable H-bond network)[4]
Procaine HCl (Model Salt) Small CounterionHighly Hygroscopic[5]
Procaine Tosylate (Model Salt) Bulky CounterionNon-hygroscopic[5]

Standard Operating Procedures (SOPs) & Troubleshooting Workflows

G Start Hygroscopic Amino Triazole Salt Assess Assess Moisture Uptake (DVS) Start->Assess Strategy Select Mitigation Strategy Assess->Strategy SaltScreen Counterion Exchange (Bulky/Hydrophobic) Strategy->SaltScreen CoCrystal Co-crystallization (e.g., HAN, AP) Strategy->CoCrystal Process Process Optimization (Electrolytic Oxidation) Strategy->Process Eval Re-evaluate CRH & Stability SaltScreen->Eval CoCrystal->Eval Process->Eval Eval->Strategy CRH < 80% Success Stable, Non-Hygroscopic Solid Eval->Success CRH > 80%

Workflow for mitigating amino triazole salt hygroscopicity via screening and optimization.

Protocol 1: Counterion Exchange (Salt Screening)

Causality: Replacing a small, hydrophilic counterion with a bulky, lipophilic one (e.g., tosylate, mesylate) increases the lattice energy and sterically shields the hydrogen-bonding sites of the amino triazole core.5[5].

Step-by-Step Methodology:

  • Free Base Generation: Dissolve the hygroscopic amino triazole salt in a minimal volume of water. Neutralize with 1M NaOH until the free base precipitates. Extract with ethyl acetate and dry over anhydrous Na₂SO₄.

  • Acid Selection: Select a bulky organic acid (e.g., p-toluenesulfonic acid or naphthalenesulfonic acid).

  • Equimolar Mixing: Dissolve equimolar amounts of the free base and the selected acid in an anhydrous organic solvent (e.g., ethanol or acetonitrile) to prevent hydrate formation[5].

  • Crystallization: Induce crystallization via slow cooling to 5°C or anti-solvent addition. Isolate via vacuum filtration.

  • System Validation (DVS): Subject the isolated crystals to Dynamic Vapor Sorption (DVS) from 0% to 90% RH. A successful exchange will demonstrate a self-validating shift in CRH from <40% to >80%, confirming the steric shielding of the lattice.

Protocol 2: Co-Crystallization via Solvent-Drop Grinding

Causality: Co-crystallization introduces a neutral or complementary ionic coformer that locks the amino triazole into a rigid, high-lattice-energy framework. This satisfies its hydrogen-bonding potential internally rather than allowing it to interact with atmospheric water.2[2].

Step-by-Step Methodology:

  • Coformer Selection: Select a coformer with complementary hydrogen bond donors/acceptors (e.g., hydroxylammonium nitrate (HAN), ammonium perchlorate (AP), or dicarboxylic acids).

  • Milling Setup: Place equimolar amounts of the amino triazole salt and the coformer into a stainless-steel ball mill jar.

  • Solvent Addition: Add a catalytic amount of a bridging solvent (e.g., 10 µL of methanol per gram of powder) to facilitate molecular mobility without causing full dissolution.

  • Grinding: Mill at 20-30 Hz for 15-30 minutes.

  • System Validation (PXRD & DSC): Confirm the formation of a new co-crystal phase by comparing the Powder X-Ray Diffraction (PXRD) pattern and Differential Scanning Calorimetry (DSC) thermogram against the physical mixture of the starting materials. A distinct, higher melting point validates the newly formed, stable lattice.

Frequently Asked Questions (FAQs)

Q: My 4-amino-1,2,4-triazole salt turns into a sticky paste within minutes on the bench. How can I accurately weigh it for formulation? A: This rapid deliquescence indicates the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH)[3]. Immediate fix: Handle the material exclusively in a glovebox purged with dry argon or nitrogen (RH < 5%). Long-term fix: Reformulate the salt using a less hydrophilic counterion or utilize co-crystallization to raise the CRH[2].

Q: Does the synthesis method impact the hygroscopicity of the final amino triazole salt? A: Absolutely. The crystallization environment dictates the final polymorph and crystal habit. For example, 3-amino-1,2,4-triazolium nitrate synthesized via standard acid-base mixing is highly hygroscopic. However,4, significantly reducing moisture susceptibility[4].

Q: We formulated an amino triazole salt, but it is disproportionating back to the free base during storage. Why? A: Salt disproportionation is driven by moisture uptake and the microenvironmental pH. When the hygroscopic salt absorbs water, it creates a localized saturated solution on the crystal surface. If the pKa difference between the amino triazole (base) and the counterion (acid) is insufficient, the water induces dissociation, precipitating the less soluble free base. To mitigate this,6

6, and ensure strict moisture-barrier packaging[6].

References

  • Azole-Based Energetic Salts | Chemical Reviews | 1

  • Hydroxylammonium nitrate: synthesis, cocrystals, and properties | RSC Publishing | 2

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts | PMC | 5

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability | Purdue e-Pubs | 3

  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate synthesized via electrolytic oxidation with ammonium nitrate | Taylor & Francis | 4

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations | Crystal Pharmatech | 6

Sources

Reference Data & Comparative Studies

Validation

Comparing metabolic stability of fluoroethyl vs ethyl triazoles

This guide provides a technical comparison of metabolic stability between N-ethyl and N-(2-fluoroethyl) triazoles, designed for medicinal chemists and drug development scientists. Executive Summary In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of metabolic stability between N-ethyl and N-(2-fluoroethyl) triazoles, designed for medicinal chemists and drug development scientists.

Executive Summary

In medicinal chemistry, the 1,2,3-triazole moiety is a stable bioisostere for amide bonds, but its N-alkyl substituents often introduce metabolic liabilities.

  • Ethyl Triazoles: Susceptible to rapid oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes, leading to the formation of acetaldehyde and the free triazole.

  • Fluoroethyl Triazoles: Exhibit significantly enhanced metabolic stability. The introduction of a fluorine atom at the

    
    -position deactivates the 
    
    
    
    -carbon toward hydroxylation via strong inductive electron withdrawal (
    
    
    effect), effectively "blocking" the primary metabolic soft spot.
Mechanistic Basis of Stability

The divergence in stability is driven by the susceptibility of the


-methylene group (

) to CYP450-mediated oxidation.
The Metabolic Liability: N-Dealkylation

For an N-ethyl group, the dominant metabolic pathway is


-carbon hydroxylation .[1] This reaction is typically catalyzed by CYP3A4 or CYP2D6 via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism.
  • Step 1: CYP450 abstracts a hydrogen from the

    
    -carbon.
    
  • Step 2: Oxygen rebound forms an unstable hemiaminal intermediate (

    
    ).
    
  • Step 3: Spontaneous collapse releases acetaldehyde and the N-unsubstituted triazole .

The Fluorine Effect: Metabolic Blocking

Replacing the ethyl group with a 2-fluoroethyl group introduces a fluorine atom at the


-position.
  • Inductive Effect (

    
    ):  Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density away from the adjacent 
    
    
    
    -carbon.
  • Bond Deactivation: This electron withdrawal increases the ionization potential of the nitrogen lone pair (lowering pKa) and strengthens the

    
    -C-H bonds, making them resistant to the initial radical abstraction step by the high-valent iron-oxo species (Compound I) of CYP450.
    
Diagram: Metabolic Pathway Comparison

The following diagram illustrates the divergent fates of the two species.

MetabolicPathway Substrate_Ethyl N-Ethyl Triazole (Metabolic Soft Spot) Intermediate Hemiaminal Intermediate [Unstable] Substrate_Ethyl->Intermediate α-Hydroxylation (Fast) Product_Ethyl N-H Triazole + Acetaldehyde (Rapid Clearance) Intermediate->Product_Ethyl Spontaneous Collapse Substrate_Fluoro N-(2-Fluoroethyl) Triazole (Blocked Site) Product_Fluoro Intact Parent Drug (Extended Half-Life) Substrate_Fluoro->Product_Fluoro Metabolic Blocking CYP CYP450 (Oxidation) CYP->Substrate_Ethyl CYP->Substrate_Fluoro X Inhibited

Figure 1: Comparative metabolic fate of Ethyl vs. Fluoroethyl Triazoles mediated by CYP450.

Comparative Performance Data

While specific half-life values vary by scaffold, the following data summarizes the physicochemical and metabolic shifts observed when substituting an N-ethyl group with an N-fluoroethyl group in amine-containing pharmacophores (a reliable proxy for triazoles).

ParameterN-Ethyl DerivativeN-(2-Fluoroethyl) DerivativeImpact of Substitution
Metabolic Pathway Rapid N-dealkylationNegligible N-dealkylationPrimary Advantage: Blocks major clearance route.
pKa (Conjugate Acid) ~9.0 - 10.0 (Basicity High)~7.3 - 8.3 (Basicity Lowered)

pKa

-1.7 units.
Reduces lysosomal trapping; alters CYP binding affinity (

).
Lipophilicity (LogD) ModerateSlightly Lower / ComparableFluorine lowers LogD slightly due to polarity, but C-F is lipophilic. Often improves permeability.
Intrinsic Clearance (

)
High (e.g., >50

L/min/mg)
Low (e.g., <10

L/min/mg)
>5-fold reduction in clearance typically observed.
In Vivo Half-Life (

)
Short (Minutes to Hours)ExtendedCritical for PET tracers (e.g.,

F-labeled agents) to reach target before metabolism.

Evidence Anchor: Studies on Propranolol derivatives demonstrated that fluorination of the N-alkyl group decreased the catalytic rate constant (


) for N-dealkylation by 230-fold  compared to the non-fluorinated parent [1].[2] Similarly, 

F-fluoroethyl triazoles
used in PET imaging (e.g., [

F]YC-88) show minimal defluorination or dealkylation in vivo, maintaining high tumor-to-background ratios compared to labile ethyl analogs [2].
Experimental Protocol: Microsomal Stability Assay

To validate the stability difference in your specific triazole scaffold, perform this comparative intrinsic clearance assay.

Objective: Determine


 and 

in Human Liver Microsomes (HLM).
Reagents
  • Test Compounds: Ethyl-triazole analog and Fluoroethyl-triazole analog (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep Preparation Pre-warm Buffer & HLM to 37°C Incubation Incubation Add Cpd (1 µM) + NADPH Start Timer Prep->Incubation Initiate Sampling Sampling Points 0, 5, 15, 30, 45, 60 min Incubation->Sampling Time Course Quench Quench Transfer to Ice-Cold ACN (Precipitate Proteins) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis Quantify Parent Remaining Quench->Analysis Supernatant

Figure 2: Step-by-step workflow for comparative microsomal stability assessment.

Step-by-Step Procedure
  • Master Mix: Prepare a solution containing HLM (0.5 mg/mL final conc) in Phosphate Buffer.

  • Pre-Incubation: Spike test compounds into separate Master Mix aliquots to a final concentration of 1

    
    M  (keeps [S] < 
    
    
    
    for linear kinetics). Pre-incubate at 37°C for 5 min.
  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Time Course: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold ACN (with Internal Standard). Vortex for 1 min.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. time.
    

Calculation:




[4]
References
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Chen, Y., et al. (2016). Synthesis and Evaluation of [18F]Fluoroethyl Triazole Substituted PSMA Inhibitors. Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[1][3][5][6][7] Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

Sources

Comparative

Validation of Regiochemistry: A Comparative Guide to NOESY NMR Experiments

Executive Summary In medicinal chemistry, the rapid and accurate determination of regiochemistry is non-negotiable. A misassigned regioisomer during Structure-Activity Relationship (SAR) expansion can lead to months of w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the rapid and accurate determination of regiochemistry is non-negotiable. A misassigned regioisomer during Structure-Activity Relationship (SAR) expansion can lead to months of wasted synthesis and erroneous biological data. While X-ray crystallography is the gold standard, it is often too slow or inapplicable for amorphous solids and oils.

This guide evaluates Nuclear Overhauser Effect Spectroscopy (NOESY) as a primary tool for validating regiochemistry.[1] We compare it against its main alternatives (HMBC, 1,1-ADEQUATE) and provide a self-validating experimental protocol designed to eliminate the common "false positives" caused by spin diffusion and zero-quantum artifacts.

The Challenge: Regioisomerism in Heterocycles

Regioisomerism is particularly prevalent in the functionalization of nitrogenous heterocycles (pyrazoles, triazoles, indazoles) common in kinase inhibitors and GPCR ligands.

The Problem: Standard 1D


H and 

C NMR are often identical for regioisomers. The Standard Solution (HMBC): Heteronuclear Multiple Bond Correlation relies on

couplings. However, HMBC often fails when:
  • Quaternary Blockades: No protons exist on the bridging carbons to relay the signal.

  • Ambiguous Path Lengths: Distinguishing between a weak

    
     and a strong 
    
    
    
    correlation is often impossible in aromatic systems.

This is where NOESY (through-space interaction) becomes the critical arbiter.

Comparative Analysis: NOESY vs. Alternatives

The following table contrasts NOESY with other structural validation methods.

FeatureNOESY / ROESY HMBC 1,1-ADEQUATE X-Ray Crystallography
Physical Basis Dipolar Coupling (Through-Space, < 5 Å)Scalar Coupling (Through-Bond, 2-3 bonds)Scalar Coupling (

connectivity)
Electron Density Diffraction
Primary Utility Stereochemistry & Spatial ProximityConnectivity & Skeleton AssemblyCarbon Backbone TracingAbsolute Configuration
Sensitivity Medium (requires phase cycling)High (standard inverse detection)Very Low (requires

C abundance)
N/A (requires crystal)
Time to Result 1 - 4 Hours10 - 30 Minutes12 - 24 HoursDays - Weeks
Critical Limitation MW Dependence: Signal vanishes at MW ~1000 (requires ROESY).[2][3]Quaternary Carbons: Cannot "see" through atoms without protons.Sensitivity: Impractical for < 5 mg samples.Crystallinity: Many drug-like molecules are oils/amorphous.

Strategic Decision Workflow

Do not default to NOESY immediately. Use the following logic to determine the most efficient experimental path.

RegioValidation Start Synthesis Product (Regioisomer Mixture?) H1_NMR 1H & 13C NMR (Distinct patterns?) Start->H1_NMR HMBC Run HMBC (Check 2-3 bond correlations) H1_NMR->HMBC Inconclusive Final Structure Confirmed H1_NMR->Final Distinct Shifts Ambiguity Is Connectivity Ambiguous? (e.g., Quaternary C block) HMBC->Ambiguity MW_Check Check Molecular Weight Ambiguity->MW_Check Yes Ambiguity->Final No (Clear Connectivity) NOESY Run 2D NOESY (MW < 700 or > 1500) MW_Check->NOESY Small/Large Molecule ROESY Run 2D ROESY (MW 700 - 1500) MW_Check->ROESY Mid-size (w*tau ~ 1) Validation Validate Cross-Peaks (Phase & Build-up) NOESY->Validation ROESY->Validation Validation->Final

Figure 1: Decision tree for selecting the appropriate NMR experiment for regiochemical assignment.

Deep Dive: The Self-Validating Protocol

To ensure your NOESY data is legally and scientifically defensible, you must control for Spin Diffusion (false correlations via an intermediate spin) and Zero-Quantum Artifacts .

Step 1: Sample Preparation[1]
  • Concentration: 15–30 mg in 0.6 mL solvent.

  • Solvent Choice: Use low-viscosity solvents (Acetone-

    
    , Methanol-
    
    
    
    , CDCl
    
    
    ) to sharpen lines and favor the extreme narrowing limit (positive NOE).
  • Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates

    
     relaxation, reducing the NOE enhancement. Bubble Argon for 5 minutes or use freeze-pump-thaw cycles if quantifying distances.
    
Step 2: Pulse Sequence Selection
  • Small Molecules (MW < 700): Use standard Phase-Sensitive NOESY (e.g., noesygpph on Bruker).

    • Expectation: Cross-peaks have opposite phase to the diagonal (Positive NOE).[3][4]

  • Mid-Sized Molecules (MW 700–1500): Use ROESY (Rotating-frame Overhauser Effect).[4]

    • Why? At this mass,

      
      , and the NOE intensity crosses zero. NOESY will show nothing.
      
    • Expectation: ROESY cross-peaks always have opposite phase to the diagonal.

Step 3: Mixing Time ( ) Optimization

The mixing time is the period where magnetization transfer occurs.

  • The Trap: Too long, and you get spin diffusion (A

    
     B 
    
    
    
    C looks like A
    
    
    C).
  • The Fix:

    • Set

      
       of the 
      
      
      
      relaxation time.
    • For small molecules: Start with 500 ms .

    • For rigorous proof: Run two experiments, one at 300 ms and one at 800 ms . Real direct NOEs grow linearly; spin diffusion grows exponentially (concave up).

Step 4: Zero-Quantum Suppression

Artifacts from J-coupling (ZQC) can mimic NOE peaks.

  • Protocol: Use a pulse sequence with a ZQC-suppression element (e.g., a composite 180° pulse or sweeping gradient during mixing).

  • Check: If the cross-peak is dispersive (anti-phase, up-down shape), it is likely an artifact, not a true NOE.

Case Study: N-Methylation of 3-Phenylpyrazole

Scenario: You methylate 3-phenylpyrazole. Target: Is it the N-1 methyl (adjacent to phenyl) or N-2 methyl? Ambiguity: HMBC shows correlations from Methyl protons to the pyrazole carbons in both cases.

Experimental Setup
  • Instrument: 500 MHz NMR, 298 K.

  • Sample: 20 mg in DMSO-

    
    .
    
  • Experiment: 2D NOESY,

    
     ms.
    
Data Interpretation
ObservationN-1 Isomer (Steric Clash)N-2 Isomer (Distal)
Key NOE Pair N-Me

Phenyl ortho-protons
N-Me

Pyrazole H-4
Distance ~2.8 Å (Strong NOE)> 5.0 Å (No NOE to Phenyl)
Result Strong Cross-PeakSilent
Visualization of the Mechanism[6][7][8]

NOE_Mechanism cluster_legend NOE Efficiency SpinA Spin A (Inverted) SpinB Spin B (Observed) SpinA->SpinB Cross-Relaxation (W2 - W0) Lattice Lattice (Relaxation) SpinA->Lattice R1 (Loss) SpinB->Lattice R1 (Loss) Info Intensity ∝ 1/r^6 Range < 5 Å

Figure 2: The NOE mechanism relies on cross-relaxation between dipolar-coupled spins. The efficiency drops off as the inverse sixth power of the distance (


), providing a sharp "ruler" for proximity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. 2nd Edition. Wiley-VCH.[5]

  • Butts, C. P., et al. (2011). "High precision NOE distance measurements in small molecules." Chemical Communications, 47, 11927-11929.

  • Hu, H., & Krishnamurthy, K. (2006). "The Dos and Don'ts of NOESY." Anatomy of NMR Experiments.

Sources

Validation

Bioisosteric Profiling: 2-Fluoroethyl vs. 2,2,2-Trifluoroethyl Triazoles in Medicinal Chemistry

Topic: Comparison of bioactivity: 2-fluoroethyl vs 2,2,2-trifluoroethyl triazoles Content Type: Technical Comparison Guide Executive Summary In the optimization of lead compounds, the 1,2,3-triazole scaffold serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of bioactivity: 2-fluoroethyl vs 2,2,2-trifluoroethyl triazoles Content Type: Technical Comparison Guide

Executive Summary

In the optimization of lead compounds, the 1,2,3-triazole scaffold serves as a robust bioisostere for amide bonds, offering resistance to hydrolysis and metabolic degradation. However, the N1-substituent dictates the physicochemical profile. This guide compares two critical fluorinated motifs: the 2-fluoroethyl (


)  group and the 2,2,2-trifluoroethyl (

)
group.

The Core Distinction:

  • 2-Fluoroethyl: Acts as a dipole mimic . It maintains polarity similar to non-fluorinated alkyls but introduces a specific H-bond acceptor capability and is the primary scaffold for

    
    -PET imaging agents.
    
  • 2,2,2-Trifluoroethyl: Acts as a metabolic shield and lipophilic anchor . It significantly lowers the

    
     of adjacent protons, increases lipophilicity (
    
    
    
    ), and provides robust protection against oxidative metabolism (CYP450).
Physicochemical & Structural Analysis

The choice between mono- and tri-fluorination fundamentally alters the electronic landscape of the triazole ring and the physicochemical properties of the ligand.

Feature2-Fluoroethyl (

)
2,2,2-Trifluoroethyl (

)
Impact on Bioactivity
Steric Bulk Similar to

-propyl
Similar to isopropyl / isobutyl

requires a larger hydrophobic pocket.
Lipophilicity (

)
Slight decrease or neutral (vs. ethyl)Significant increase (+0.4 to +0.8)

improves membrane permeability but limits solubility.
Electronic Effect Inductive withdrawal (

)
Strong Inductive withdrawal (

)

reduces electron density on the triazole, lowering basicity.
C-F Dipole Aligned (Gauche effect preferred)Inverted/shielded

can participate in specific dipole-dipole interactions.
Metabolic Stability Blocks

-oxidation; susceptible to defluorination
Blocks all oxidative metabolism at ethyl chain

is superior for half-life extension.
The "Fluorine Scan" Logic

The following decision tree illustrates when to deploy which moiety during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: N1-Ethyl Triazole Metab_Issue Issue: Rapid Metabolism (Oxidation/Dealkylation)? Start->Metab_Issue Potency_Issue Issue: Low Potency or Off-Target Binding? Metab_Issue->Potency_Issue No Branch_Metab Is the Binding Pocket Hydrophobic? Metab_Issue->Branch_Metab Yes Trifluoro Select 2,2,2-Trifluoroethyl (Max Stability + Lipophilicity) Potency_Issue->Trifluoro Need Hydrophobic Contact Monofluoro Select 2-Fluoroethyl (Dipole Mimic + PET Potential) Potency_Issue->Monofluoro Need H-Bond Acceptor Branch_Metab->Trifluoro Yes (Large Pocket) Branch_Metab->Monofluoro No (Steric Constraint)

Figure 1: SAR Decision Tree for selecting fluorinated ethyl groups on triazole scaffolds.

Bioactivity & Pharmacology[1][2][3][4][5][6]
A. Metabolic Stability (Microsomal Stability)
  • Mechanism: CYP450 enzymes typically attack the

    
    -carbon (next to the triazole nitrogen) or the terminal position.
    
  • 2-Fluoroethyl: The terminal fluorine blocks terminal oxidation. However, the

    
    -carbon is still susceptible to 
    
    
    
    -dealkylation, though the electron-withdrawing effect of the
    
    
    -fluorine deactivates the
    
    
    -protons slightly.
  • 2,2,2-Trifluoroethyl: The strong electron-withdrawing nature of the

    
     group dramatically deactivates the adjacent methylene (
    
    
    
    ) protons, making hydrogen abstraction by CYP enzymes energetically unfavorable. Result: Significant increase in
    
    
    (half-life).
B. Binding Affinity (Ligand-Protein Interactions)
  • 2-Fluoroethyl (

    
    ): 
    
    • Gauche Effect: The C–F and C–N bonds often adopt a gauche conformation due to hyperconjugation (

      
      ). This creates a distinct shape vector that can fit specific narrow pockets.
      
    • Interaction: The fluorine atom can accept weak hydrogen bonds from protein backbone amides (

      
      ).
      
  • 2,2,2-Trifluoroethyl (

    
    ): 
    
    • Hydrophobic Bulk: The

      
       group has a van der Waals volume (
      
      
      
      ) similar to an isopropyl group. It is ideal for filling lipophilic pockets in the active site.
    • Quadrupole Moment: The

      
       group introduces a significant quadrupole moment, which can engage in orthogonal multipolar interactions with carbonyl oxygens or aromatic residues (Phe, Tyr, Trp) in the target protein.
      
Experimental Protocols
Protocol A: Synthesis via CuAAC (Click Chemistry)

The synthesis of these triazoles requires handling organic azides. Safety Warning: Low molecular weight azides are potential explosives. The fluorinated azides are volatile. Perform all reactions behind a blast shield.

Reagents:

  • Alkyne: Terminal alkyne of choice (

    
     equiv).
    
  • Azide: 1-azido-2-fluoroethane OR 1-azido-2,2,2-trifluoroethane (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    ).
  • Reductant: Sodium Ascorbate (

    
    ).
    
  • Solvent:

    
     (
    
    
    
    ) or
    
    
    .

Step-by-Step Workflow:

  • Azide Preparation (In Situ recommended): Due to volatility, generate the fluoro-azide in situ from the corresponding bromide/tosylate using

    
     if possible, or handle the solution carefully at low temperatures.
    
  • Click Reaction: Dissolve the alkyne in the solvent mixture. Add the azide solution.[1]

  • Catalyst Addition: Add freshly prepared Sodium Ascorbate solution, followed immediately by

    
     solution. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)-acetylide).
    
  • Incubation: Stir at Room Temperature (RT) for 4–12 hours. Note: Trifluoroethyl azide is less reactive due to electron withdrawal; mild heating (

    
    ) may be required.
    
  • Workup: Dilute with water, extract with EtOAc. Wash with

    
    
    
    
    
    (to remove Copper) and brine. Dry over
    
    
    .

Synthesis_Workflow Precursors Precursors: Alkyne + R-Azide Reaction Reaction: t-BuOH/H2O, RT-40°C Precursors->Reaction Catalyst Catalyst System: CuSO4 + Na-Ascorbate Catalyst->Reaction Workup Workup: NH4OH Wash (Remove Cu) Reaction->Workup Product Final Product: 1,4-disubstituted 1,2,3-Triazole Workup->Product

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Protocol B: Microsomal Stability Assay

To validate the metabolic superiority of the trifluoroethyl group.

  • Preparation: Prepare

    
     stock of test compound in DMSO.
    
  • Incubation: Dilute to

    
     in phosphate buffer (
    
    
    
    ) containing Liver Microsomes (
    
    
    ) and NADPH-regenerating system.
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expectation: 2-fluoroethyl

      
       min; 2,2,2-trifluoroethyl 
      
      
      
      min.
References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Agrawal, A., et al. (2018). Probing the effect of fluorination on the stability and activity of triazole-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1934-1938. Link

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